4-Acetamido-3-fluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHYHPIAKNMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598811 | |
| Record name | 4-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-11-1 | |
| Record name | 4-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of "4-Acetamido-3-fluorobenzoic acid"
An In-depth Technical Guide on 4-Acetamido-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
This compound, with the CAS Number 713-11-1, is a fluorinated derivative of N-acetyl-p-aminobenzoic acid. Its structure, featuring an acetamido group and a fluorine atom on the benzoic acid backbone, makes it a compound of interest in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point, boiling point, and pKa are not widely published for this specific isomer. Data for structurally related compounds are provided for reference.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 713-11-1 | [1] |
| Molecular Formula | C₉H₈FNO₃ | [2][3] |
| Molecular Weight | 197.16 g/mol | [2][3] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | [2] |
| InChI Key | VOLGFCKUDWAJQS-UHFFFAOYSA-N | [2] |
Physical Properties (Experimental and Predicted)
| Property | Value | Notes |
| Melting Point | Not available | The melting point of the related isomer, 3-acetamido-4-fluorobenzoic acid, is reported as 252 °C. The melting point of 4-acetamidobenzoic acid is 250-252 °C. |
| Boiling Point | Not available | - |
| Solubility | Soluble in alcohol and hot water. | Based on the general solubility of related benzoic acid derivatives. Quantitative data is not available. |
| pKa | Not available | The pKa of the parent compound, 4-acetamidobenzoic acid, is approximately 4.5. The presence of the electron-withdrawing fluorine atom is expected to decrease the pKa, making this compound a slightly stronger acid. |
| XLogP | 0.8 | Predicted |
Experimental Protocols
Synthesis Protocol
A plausible synthetic route to this compound starts from the commercially available 4-amino-3-fluorobenzoic acid. The synthesis involves the acetylation of the amino group.
Reaction: Acetylation of 4-Amino-3-fluorobenzoic acid
Proposed synthesis of this compound.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (1 equivalent) in pyridine.
-
Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Methods
A reversed-phase HPLC method can be developed for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve a accurately weighed amount of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
General workflow for HPLC analysis.
Characterization of this compound would involve standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and a C=O stretch from the amide (Amide I band).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 197.16 g/mol .
Biological Activity and Drug Development Potential
There is currently no specific information in the public domain regarding the biological activity or signaling pathways directly involving this compound. However, related fluorinated benzoic acid derivatives are known to be of interest in drug discovery. For instance, some fluorinated aromatic compounds have been investigated for their potential as enzyme inhibitors or receptor ligands.
The structural similarity of this compound to other biologically active molecules suggests that it could be a valuable scaffold for the synthesis of new chemical entities for various therapeutic targets. Further research is required to explore its biological profile.
Logical workflow for drug discovery using the target compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known properties and outlines logical and established protocols for its synthesis and analysis. The information presented here serves as a valuable resource for researchers and professionals interested in exploring the applications of this and related fluorinated benzoic acid derivatives. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.
References
Spectroscopic Profile of 4-Acetamido-3-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetamido-3-fluorobenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectroscopic values derived from the analysis of structurally similar compounds, including 4-acetamidobenzoic acid, 4-fluorobenzoic acid, and other fluorinated and acetylated benzoic acid derivatives. The methodologies for obtaining such data are also detailed to assist researchers in their own analytical work.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.5 | Singlet (broad) | - | -COOH |
| ~9.8 | Singlet | - | -NH |
| ~8.2 | Doublet of doublets | J(H,F) ≈ 8, J(H,H) ≈ 2 | H-2 |
| ~7.9 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 | H-6 |
| ~7.4 | Triplet | J(H,H) ≈ 8 | H-5 |
| ~2.2 | Singlet | - | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (amide) |
| ~166 | C=O (acid) |
| ~155 (d, J(C,F) ≈ 245 Hz) | C-3 |
| ~140 | C-4 |
| ~131 | C-1 |
| ~125 (d, J(C,F) ≈ 15 Hz) | C-5 |
| ~120 (d, J(C,F) ≈ 5 Hz) | C-6 |
| ~115 (d, J(C,F) ≈ 25 Hz) | C-2 |
| ~24 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ -120 to -130 | Aromatic C-F |
Reference: CFCl₃
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600, ~1540 | Medium | C=C stretch (aromatic) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1250 | Strong | C-O stretch (acid) |
| ~1100 | Medium | C-F stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~197 | [M]⁺ (Molecular ion) |
| ~180 | [M-OH]⁺ |
| ~155 | [M-C₂H₂O]⁺ |
| ~138 | [M-C₂H₂O - OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[2]
-
Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required.[2] A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
-
¹⁹F NMR : Acquire the spectrum with a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm). A fluorine-free probe is recommended to avoid background signals.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate internal/external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Instrumentation : The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the instrument and record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Select an appropriate ionization technique. Electron Impact (EI) is a common method for small organic molecules and often provides valuable fragmentation information.[7] Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for LC-MS and often results in a prominent molecular ion peak.[7]
-
Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8] The detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[8][9]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Solubility of 4-Acetamido-3-fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Acetamido-3-fluorobenzoic acid, a compound of interest in pharmaceutical research and development. Understanding the solubility of this molecule is critical for its handling, formulation, and application in various experimental and manufacturing processes.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₈FNO₃ and a molecular weight of 197.16 g/mol .[1] It typically appears as a white to off-white crystalline powder.[1] The presence of a carboxylic acid group, an acetamido group, and a fluorine atom on the benzene ring influences its polarity and, consequently, its solubility in different solvents.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative solubility profile can be summarized. The compound is reportedly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1] It is also described as being slightly soluble in water.[1]
Table 1: Reported Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Methanol | Soluble[1] |
| Water | Slightly Soluble[1] |
The general principle of "like dissolves like" suggests that this compound would exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be used to generate quantitative and qualitative data.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility in various solvents and helps in classifying it based on its functional groups.[2][3]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipette or burette
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
Procedure:
-
Place approximately 10-25 mg of the compound into a small test tube.[2][3]
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[2]
-
After each addition, shake the test tube vigorously or stir with a glass rod.[2][4]
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble or slightly soluble.
-
For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[3]
Protocol 2: Semi-Quantitative Solubility Determination
This method provides a more precise measure of solubility.
Materials:
-
Same as Protocol 1, with the addition of an analytical balance.
Procedure:
-
Weigh a precise mass of this compound (e.g., 10.0 mg) and place it in a test tube.[4]
-
Using a burette, add a measured volume of the solvent incrementally.[4]
-
After each addition, stir or vortex the mixture until the solid is completely dissolved.[4]
-
Record the total volume of solvent required to fully dissolve the compound.[4]
-
Calculate the solubility in terms of mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides foundational information and methodologies for researchers working with this compound. The provided protocols can be adapted to generate specific, quantitative solubility data essential for drug development and other scientific applications.
References
CAS number 713-11-1 properties and structure
An In-depth Technical Guide to 7-(Diethylamino)-4-(trifluoromethyl)coumarin
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and photophysical properties, structure, and applications of 7-(diethylamino)-4-(trifluoromethyl)coumarin, a versatile fluorinated heterocyclic compound. This document is intended to serve as a detailed resource for professionals in the fields of chemical research, materials science, and drug development.
Core Properties and Structure
7-(Diethylamino)-4-(trifluoromethyl)coumarin, also known as Coumarin 481, is a valuable building block in various scientific applications due to its unique photophysical properties.[1] The presence of a diethylamine group at the 7-position and a trifluoromethyl group at the 4-position on the coumarin scaffold significantly influences its electronic and fluorescent characteristics.[1][2] This substitution pattern enhances its utility as a fluorescent dye and probe in biological and material science contexts.[3][4]
Chemical and Physical Properties
The fundamental properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 41934-47-8 | [1][2] |
| Chemical Formula | C14H14F3NO2 | [1][2] |
| Molecular Weight | 285.27 g/mol | [1] |
| Appearance | Pale pink/beige powder | [1] |
| Melting Point | 116 °C | [1] |
| Purity | >97% | [1] |
| Solubility | Soluble in methanol, ethanol, and diethyl ether | [5] |
Photophysical Properties
This coumarin derivative is particularly noted for its excellent light conversion capabilities, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][2] Its emission spectrum, typically ranging from 380 nm to 550 nm, is ideal for bioimaging applications.[1][2]
| Photophysical Property | Value/Description | Reference |
| Quantum Yield | 94.8% | [1][2] |
| Emission Range | 380 nm to 550 nm | [1][2] |
| Fluorescence | Exhibits green fluorescence in solution | [5] |
| Stokes Shift | Large Stokes shifts are observed, which is advantageous for cell imaging. | [3] |
| Solvatochromism | The photophysical properties are highly sensitive to the polarity of the environment. | [3] |
Synthesis and Experimental Protocols
The synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin can be complex, impacting product stability and purity.[5] A common synthetic route is detailed below.
Synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin
A prevalent method for synthesizing this compound involves the reaction of 3-(diethylamino)phenol with ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol:
-
Reactant Preparation: A mixture of 3-(diethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate is prepared.
-
Condensation Reaction: The mixture is subjected to a condensation reaction, often catalyzed by an acid, to form the coumarin ring system.
-
Purification: The crude product is purified through recrystallization to obtain the final high-purity compound.
Below is a visual representation of a generalized synthesis workflow.
Applications in Research and Drug Development
The unique properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin make it a versatile tool in various research and development areas.
Fluorescent Probes and Bioimaging
Its high quantum yield and photostability make it an excellent fluorescent dye for biological imaging.[1][4] It is used to develop fluorescent probes for visualizing cellular processes with high sensitivity.[4] The emission properties of this coumarin derivative are ideal for bioimaging, allowing for clear visualization of biological structures and processes.[1][2]
Drug Discovery and Development
As a fluorinated building block, this compound is utilized in drug discovery.[1] It has been investigated for its potential anti-inflammatory and anti-cancer properties.[6] Additionally, its ability to generate reactive oxygen species upon light activation makes it a candidate for use in photodynamic therapy for cancer treatment.[4]
Materials Science
Beyond biomedical applications, 7-(diethylamino)-4-(trifluoromethyl)coumarin is a promising candidate for use in OLEDs and dye-sensitized solar cells due to its excellent light conversion capabilities.[1][2] It is also used in the development of advanced materials and sensors, as well as in security inks and anti-counterfeiting measures due to its bright fluorescence under UV light.[4]
Associated Compound: 4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1)
While the primary focus of this guide is on the coumarin derivative due to its extensive applications aligning with the core requirements, it is important to note the compound associated with CAS number 713-11-1.
This compound is a chemical intermediate. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 713-11-1 | [7] |
| Chemical Formula | C9H8FNO3 | |
| Molecular Weight | 197.17 | [7] |
This compound is typically used in the synthesis of more complex molecules and does not possess the fluorescent or direct biological activity characteristics of the coumarin derivative discussed extensively above.
References
- 1. ossila.com [ossila.com]
- 2. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 7-DIETHYLAMINO-4-(TRIFLUOROMETHYL)COUMARIN | 41934-47-8 [amp.chemicalbook.com]
- 7. CAS 713-11-1 | Sigma-Aldrich [sigmaaldrich.com]
starting materials for "4-Acetamido-3-fluorobenzoic acid" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 4-Acetamido-3-fluorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document provides a comparative analysis of viable synthetic routes, complete with detailed experimental protocols and quantitative data to support laboratory applications.
Executive Summary
Two principal and efficient synthetic routes for this compound have been identified and are presented herein. The most direct and high-yielding approach commences with the acetylation of commercially available 4-Amino-3-fluorobenzoic acid. An alternative, multi-step pathway begins with more fundamental starting materials, such as 4-fluorobenzoic acid or 3-fluoro-4-nitrotoluene, and proceeds through a key 3-fluoro-4-nitrobenzoic acid intermediate. This guide offers a thorough examination of each route, enabling researchers to select the most appropriate method based on starting material availability, scalability, and laboratory capabilities.
Data Presentation
The following tables summarize the quantitative data associated with the key transformations in the synthesis of this compound.
Table 1: Synthesis of this compound via Acetylation of 4-Amino-3-fluorobenzoic Acid
| Starting Material | Acetylating Agent | Solvent/Catalyst | Reaction Time | Typical Yield |
| 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Pyridine | 2-4 hours | 85-95% |
| 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Glacial Acetic Acid | 10-15 minutes (with heating) | High |
Table 2: Synthesis via 3-Fluoro-4-nitrobenzoic Acid Intermediate
| Reaction Step | Starting Material | Reagents | Solvent | Reaction Conditions | Typical Yield |
| Nitration | 4-Fluorobenzoic acid | Nitric acid, Sulfuric acid | - | 0-20°C, 17 hours | ~80% |
| Oxidation | 3-Fluoro-4-nitrotoluene | Potassium dichromate, Sulfuric acid | Acetic acid | 120°C, 2 hours | 83% |
| Reduction | 3-Fluoro-4-nitrobenzoic acid | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux, 1 hour | High |
| Acetylation | 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Pyridine | 0°C to room temp, 2-4 hours | 85-95% |
Experimental Protocols
Route 1: Direct Acetylation of 4-Amino-3-fluorobenzoic Acid
This is the most straightforward method, relying on the readily available 4-amino-3-fluorobenzoic acid.
Protocol 1.1: Acetylation using Acetic Anhydride in Pyridine
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Amino-3-fluorobenzoic acid in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1-1.2 equivalents of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an ethanol/water mixture.
Route 2: Synthesis from Nitro-substituted Precursors
This route involves the initial preparation of 4-amino-3-fluorobenzoic acid from a nitro-substituted precursor, followed by acetylation.
Step 2.1: Preparation of the Intermediate 3-Fluoro-4-nitrobenzoic Acid
Two primary methods can be employed for the synthesis of this key intermediate.
Protocol 2.1.1: Nitration of 4-Fluorobenzoic Acid
-
To 300 ml of concentrated sulfuric acid, add 150 ml of nitric acid (density 1.42) at 0°C.
-
To this mixture, add 50 g of 4-fluorobenzoic acid over 30 minutes, maintaining the temperature at 0°C.[1]
-
Stir the mixture at 0°C for one hour, then allow the temperature to rise to 20°C.[1]
-
Continue stirring at 20°C for 16 hours.[1]
-
Pour the reaction mixture over ice.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry to obtain 3-nitro-4-fluoro-benzoic acid.[1]
Protocol 2.1.2: Oxidation of 3-Fluoro-4-nitrotoluene
-
To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).[2]
-
Add 2-fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise to the suspension.[2]
-
Heat the reaction mixture to 120°C for 2 hours.[2]
-
Cool the mixture to room temperature and quench with crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 3-Fluoro-4-nitrobenzoic acid.[2]
Step 2.2: Reduction of 3-Fluoro-4-nitrobenzoic Acid
This step converts the nitro group to an amine, yielding 4-Amino-3-fluorobenzoic acid.
Protocol 2.2.1: Reduction with Tin(II) Chloride
-
Dissolve 3-fluoro-4-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the reaction mixture for 1 hour, monitoring completion by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution.
-
Separate the organic layer, and further extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Amino-3-fluorobenzoic acid.
Step 2.3: Acetylation of 4-Amino-3-fluorobenzoic Acid
Follow Protocol 1.1 as described above.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Direct acetylation of 4-Amino-3-fluorobenzoic acid.
Caption: Multi-step synthesis via a nitro-intermediate.
References
Commercial Availability and Research Applications of 4-Acetamido-3-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-Acetamido-3-fluorobenzoic acid (CAS No. 713-11-1), a key intermediate in pharmaceutical research and development. This document offers a consolidated resource for sourcing this compound, including supplier data, purity levels, and available quantities. Additionally, it presents a detailed experimental protocol for its synthesis and discusses its primary application as a building block in the creation of more complex, biologically active molecules.
Sourcing and Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. The following table summarizes the offerings from several key suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Price (USD) | Catalog Number |
| AK Scientific | 95% | 250 mg | $177 | V7436 |
| 1 g | $433 | |||
| 5 g | $1199 | |||
| 10 g | $1766 | |||
| Chempure (via IndiaMART) | Not Specified | Price on Request | Price on Request | 713-11-1 |
| National Analytical Corporation | >97% | Price on Request | 100 INR / Number (Unit unclear) | 713-11-1 |
| Fluorochem | >98% | Price on Request | Price on Request | 713-11-1 |
Note: Pricing and availability are subject to change. "Price on Request" indicates that a direct inquiry to the supplier is necessary. The price from National Analytical Corporation is listed in Indian Rupees with an ambiguous unit.
Physicochemical Properties and Safety Information
A comprehensive Safety Data Sheet (SDS) is available for this compound and should be consulted before handling. Key information is summarized below:
-
Chemical Formula: C₉H₈FNO₃
-
Molecular Weight: 197.16 g/mol
-
Appearance: White to off-white powder or solid.
-
CAS Number: 713-11-1
-
General Hazards: May cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from published research and is provided for informational purposes. Researchers should always adhere to their institution's safety guidelines and conduct a thorough risk assessment before proceeding.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Anhydrous pyridine
-
Hydrochloric acid (2N)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 4-amino-3-fluorobenzoic acid (1.5 mmol) and acetic anhydride (4.5 mmol) in anhydrous pyridine (7 ml) is heated at 60°C overnight.
-
The reaction mixture is then concentrated in vacuo.
-
Water (6 ml) is added to the residue.
-
The aqueous solution is acidified with 2N HCl until the pH reaches 1.
-
The resulting precipitate, this compound, is collected by filtration and dried.
This procedure has been reported to yield the product as a slightly brownish solid with a high yield.
Research Applications and Role in Synthesis
Current research primarily utilizes this compound as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It serves as a valuable building block due to its functional groups, which allow for further chemical modifications.
While there is no direct evidence of this compound being involved in specific signaling pathways, it is a precursor to molecules with demonstrated biological activity. For instance, it has been used in the synthesis of pan-negative-gating modulators of KCa2/3 channels, which are important targets in cardiovascular and neurological research.
The following diagrams illustrate the procurement workflow for this research chemical and its conceptual role in the synthesis of bioactive compounds.
Caption: Procurement workflow for acquiring research chemicals.
Caption: Role as a building block in synthesizing bioactive molecules.
An In-Depth Technical Guide to the Stability and Storage of 4-Acetamido-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Acetamido-3-fluorobenzoic acid. The information herein is intended to ensure the long-term integrity and reliability of this compound for research and development activities. The guidance is based on general chemical stability principles and established industry standards for active pharmaceutical ingredients (APIs).
Overview of Chemical Stability
This compound is a fluorinated aromatic compound. The presence of the acetamido and carboxylic acid groups, along with the fluorine atom, influences its chemical reactivity and stability. It is generally considered stable under standard laboratory conditions. However, exposure to extremes of temperature, humidity, light, and pH can lead to degradation.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on supplier data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[1] | Reduces the rate of potential degradation reactions. |
| Cool, dry place[2] | An alternative for shorter-term storage, minimizing thermal degradation. | |
| Atmosphere | Store in a tightly sealed, airtight container[1][2] | Prevents exposure to moisture and atmospheric contaminants. |
| Light | Protected from light (e.g., in an amber vial or dark cabinet)[1] | Minimizes the risk of photolytic degradation. |
| Hygroscopicity | Non-hygroscopic[3] | The compound has a low affinity for moisture. |
Shelf Life: When stored under the recommended conditions, this compound has a typical shelf life of 24 months[1][2].
Experimental Protocols for Stability Assessment
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.
Objective: To identify likely degradation pathways and to develop and validate a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide)[2].
-
Expose the solution to the stress conditions outlined in the table below.
-
Analyze the stressed samples at appropriate time points using a validated analytical method (e.g., HPLC with UV detection).
-
Compare the results to an unstressed control sample to determine the extent of degradation.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Dry heat at 80°C for 48 hours | To assess stability at elevated temperatures. |
| Photostability | Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To determine if the compound is light-sensitive. |
These studies are designed to predict the shelf life of the compound under its intended storage conditions.
Protocol:
-
Store samples of this compound in its intended container closure system under the conditions specified in the table below.
-
At designated time points, withdraw samples and analyze for key quality attributes such as appearance, purity (by HPLC), and the presence of degradation products.
| Study Type | Storage Conditions (Temperature / Relative Humidity) | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table based on ICH Q1A(R2) guidelines.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for assessing the stability of a chemical substance like this compound, from initial characterization to the assignment of storage conditions and a re-test period.
Caption: Workflow for Stability Assessment of a Chemical Compound.
Conclusion
While this compound is a stable compound, adherence to proper storage conditions is paramount to ensure its integrity for scientific applications. The recommended practice is to store it under refrigeration, protected from light and moisture. For critical applications in drug development, conducting formal stability studies according to ICH guidelines is advised to establish a comprehensive stability profile and to determine an appropriate re-test period.
References
An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid scaffolds represents a powerful approach in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the theoretical properties of fluorinated benzoic acid derivatives, including their acidity (pKa) and lipophilicity (logP), detailed experimental protocols for their determination, and their influence on key biological signaling pathways.
Core Physicochemical Properties: pKa and logP
The introduction of fluorine to the benzoic acid ring has profound effects on its electronic properties and, consequently, its acidity and lipophilicity. These parameters are critical in drug design as they influence a molecule's solubility, permeability, metabolic stability, and target binding affinity.
Acidity (pKa)
The electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20). This enhanced acidity, which stabilizes the carboxylate anion, is dependent on the number and position of the fluorine substituents.
Table 1: Experimental pKa Values of Various Fluorinated Benzoic Acids
| Compound | pKa |
| Benzoic Acid (Reference) | 4.20 |
| Monofluorobenzoic Acids | |
| 2-Fluorobenzoic acid | 3.27 |
| 3-Fluorobenzoic acid | 3.86 |
| 4-Fluorobenzoic acid | 4.14 |
| Difluorobenzoic Acids | |
| 2,3-Difluorobenzoic acid | 2.88 |
| 2,4-Difluorobenzoic acid | 2.85 |
| 2,5-Difluorobenzoic acid | 2.87 |
| 2,6-Difluorobenzoic acid | 2.13 |
| 3,4-Difluorobenzoic acid | 3.80 |
| 3,5-Difluorobenzoic acid | 3.37 |
| Trifluorobenzoic Acids | |
| 2,4,5-Trifluorobenzoic acid | 2.80 |
| 2,4,6-Trifluorobenzoic acid | 1.83 |
| 3,4,5-Trifluorobenzoic acid | 3.29 |
Note: Some values for trifluorobenzoic acids may be predicted.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of its ability to cross biological membranes. Fluorination generally increases the lipophilicity of a molecule. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.
Table 2: Experimental logP Values of Selected Fluorinated Benzoic Acids
| Compound | logP |
| Benzoic Acid (Reference) | 1.87 |
| Monofluorobenzoic Acids | |
| 2-Fluorobenzoic acid | 1.99 |
| 3-Fluorobenzoic acid | 2.04 |
| 4-Fluorobenzoic acid | 2.13 |
| Difluorobenzoic Acids | |
| 2,3-Difluorobenzoic acid | 2.12 |
| 2,4-Difluorobenzoic acid | 2.12 |
| 2,5-Difluorobenzoic acid | 2.12 |
| 2,6-Difluorobenzoic acid | 1.77 |
| 3,4-Difluorobenzoic acid | 2.31 |
| 3,5-Difluorobenzoic acid | 2.48 |
| Other Fluorinated Derivatives | |
| 2-(Trifluoromethyl)benzoic acid | 2.73 |
| 3-(Trifluoromethyl)benzoic acid | 2.92 |
| 4-(Trifluoromethyl)benzoic acid | 3.03 |
Experimental Protocols
Accurate determination of pKa and logP is essential for understanding the behavior of fluorinated benzoic acid derivatives. The following are detailed methodologies for these key experiments.
Determination of pKa
1. Potentiometric Titration
This is a high-precision technique for determining pKa values.
-
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Titration vessel
-
Fluorinated benzoic acid sample (of known concentration, e.g., 1 mM)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas supply
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Dissolve a known amount of the fluorinated benzoic acid in deionized water to prepare a solution of at least 10⁻⁴ M.
-
Add the 0.15 M KCl solution to maintain a constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Place the solution in the titration vessel on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 12-12.5).
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).
-
2. UV-Vis Spectrophotometry
This method is suitable for compounds with a UV-active chromophore near the ionization center.
-
Apparatus and Reagents:
-
UV-Vis spectrophotometer with a microplate reader
-
96-well microtiter plates
-
Calibrated pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of the fluorinated benzoic acid in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a series of buffer solutions with different pH values.
-
Add a small aliquot of the stock solution of the fluorinated benzoic acid to each well of the 96-well plate.
-
Add the different buffer solutions to the wells to achieve a final concentration of the compound in the range of 10⁻⁶ to 10⁻⁴ M.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify the analytical wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Determination of logP by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common and rapid method for estimating logP values.
-
Apparatus and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)
-
A series of reference compounds with known logP values
-
Stock solutions of the reference compounds and the fluorinated benzoic acid derivative in a suitable solvent
-
-
Procedure:
-
Equilibrate the C18 column with the mobile phase at a constant composition.
-
Inject the stock solutions of the reference compounds and the test compound individually.
-
Record the retention time (t_R_) for each compound.
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.
-
Determine the logP of the fluorinated benzoic acid derivative by interpolating its log(k) value on the calibration curve.
-
Biological Signaling Pathways
Fluorinated benzoic acid derivatives are integral to a variety of therapeutic agents that modulate key signaling pathways.
Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) are fluorinated benzoic acid derivatives that target cyclooxygenase (COX) enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[2] Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor.[3]
Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.
Intrinsic Apoptosis Pathway
Certain fluorinated benzoic acid derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[5]
Caption: Induction of the intrinsic apoptosis pathway.
PTP-MEG2 Inhibition and Insulin Signaling
Fluorinated benzoic acid derivatives have been utilized as intermediates in the synthesis of potent inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2).[6] PTP-MEG2 is a negative regulator of the insulin signaling pathway. By inhibiting PTP-MEG2, these compounds can enhance insulin sensitivity, making them potential therapeutic agents for type 2 diabetes.[7]
Caption: PTP-MEG2 inhibition enhances insulin signaling.
Conclusion
Fluorinated benzoic acid derivatives are a versatile and powerful class of compounds in drug discovery and development. Their theoretical properties, particularly pKa and logP, can be rationally modulated through the strategic placement of fluorine atoms. This allows for the optimization of their physicochemical and pharmacokinetic properties to enhance their therapeutic potential. The ability of these compounds to interact with and modulate key biological signaling pathways, as illustrated, underscores their importance in the development of novel therapeutics for a wide range of diseases. The experimental protocols provided herein offer a robust framework for the accurate determination of the key physicochemical properties of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Technical Guide to Modifying Benzoic Acid pKa
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical properties of drug candidates. Among these properties, the acid dissociation constant (pKa) is of paramount importance, governing a molecule's ionization state, solubility, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the role of fluorine in modifying the pKa of benzoic acid, a common structural motif in pharmaceuticals. We will explore the underlying electronic principles, present quantitative data, and provide detailed experimental protocols for pKa determination.
The Influence of Fluorine on Acidity: A Quantitative Overview
The acidity of benzoic acid is significantly influenced by the number and position of fluorine substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and thus increases the acidity (lowers the pKa).[1][2][3] This effect is distance-dependent, being most pronounced at the ortho position.[4][5] However, fluorine also possesses lone pairs that can be donated into the benzene ring's pi system, a resonance or mesomeric effect (+M), which has an opposing, acidity-decreasing influence.[5][6] The interplay of these effects, along with a unique "ortho effect," dictates the final pKa.[5][7]
The following table summarizes the experimentally determined pKa values for benzoic acid and its various fluorinated derivatives, providing a clear quantitative comparison.
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20[1][8] |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | ortho | 3.27[1][4] |
| 3-Fluorobenzoic acid | meta | 3.86[1][7][9] |
| 4-Fluorobenzoic acid | para | 4.14[1] |
| Difluorobenzoic Acids | ||
| 2,3-Difluorobenzoic acid | - | 2.88[1] |
| 2,4-Difluorobenzoic acid | - | 2.85[1] |
| 2,5-Difluorobenzoic acid | - | 2.87[1] |
| 2,6-Difluorobenzoic acid | - | 2.13[1] |
| 3,4-Difluorobenzoic acid | - | 3.80[1] |
| 3,5-Difluorobenzoic acid | - | 3.37[1] |
| Trifluorobenzoic Acids | ||
| 2,4,5-Trifluorobenzoic acid | - | 2.80[1] |
| 2,4,6-Trifluorobenzoic acid | - | 1.83[1] |
| 3,4,5-Trifluorobenzoic acid | - | 3.29[1] |
Understanding the Underlying Electronic Effects
The trends observed in the pKa values can be rationalized by considering the electronic effects of fluorine at different positions on the benzoic acid ring.
Caption: Interplay of inductive and resonance effects of fluorine on benzoic acid pKa.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding the behavior of ionizable compounds. Two widely used and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[10][11][12]
Potentiometric Titration
This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[10][13] The pKa is determined from the inflection point of the resulting titration curve.[13][14]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[13][14]
-
Accurately weigh and dissolve the fluorobenzoic acid derivative in a suitable solvent (e.g., CO₂-free deionized water or a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (typically around 1-10 mM).[13][15]
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.[13]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[13]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
If the analyte is an acid, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Alternatively, the equivalence point can be determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).[16]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum as a function of pH.[11][17] It requires smaller sample quantities compared to potentiometric titration.[11]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorobenzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).[11][17]
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
For each measurement, prepare a sample by diluting a small aliquot of the stock solution into a buffer of a specific pH to a constant final concentration.[17]
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for the analyte in each buffer solution.
-
Identify the analytical wavelength(s) where the absorbance changes significantly with pH.[11]
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength versus the pH of the buffer solutions. This will generate a sigmoidal curve.[1]
-
The inflection point of this curve corresponds to the pKa of the compound.[1][18]
-
Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation:[1] pKa = pH + log[(A - A_I) / (A_U - A)] Where:
-
A is the absorbance at a given pH.
-
A_I is the absorbance of the fully ionized form (at high pH).
-
A_U is the absorbance of the fully unionized form (at low pH).
-
-
Fluorine in Drug Development: The pKa Perspective
The ability to modulate a molecule's pKa is a critical aspect of drug design. By introducing fluorine atoms, medicinal chemists can strategically alter the ionization state of a drug candidate at physiological pH (typically around 7.4).[19][20] This can lead to:
-
Improved Oral Bioavailability: By reducing the basicity of nearby functional groups, fluorine can increase the proportion of the neutral, more lipophilic form of a drug, enhancing its absorption across the gastrointestinal tract.[21]
-
Enhanced Target Binding: Altering the pKa can influence the charge state of a molecule, which can be crucial for electrostatic interactions with the target protein or receptor, thereby increasing binding affinity and potency.[20][21]
-
Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, prolonging the half-life of a drug.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 18. ishigirl.tripod.com [ishigirl.tripod.com]
- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: 4-Acetamido-3-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4-Acetamido-3-fluorobenzoic acid is a versatile, fluorinated building block with significant potential for the development of novel therapeutics. Its structure combines a carboxylic acid handle for diverse chemical modifications, a fluorine atom to modulate physicochemical properties, and an acetamido group that can participate in hydrogen bonding with target proteins.
While specific research on "this compound" is emerging, its structural similarity to other pharmacologically active benzoic acid derivatives allows for the extrapolation of its potential applications in medicinal chemistry. This document outlines potential applications and detailed experimental protocols based on established methodologies for structurally related compounds.
Application 1: Scaffold for Kinase Inhibitor Synthesis
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] Many FDA-approved kinase inhibitors incorporate a fluorinated aromatic moiety. The this compound scaffold can be envisioned as a key component in the synthesis of novel kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Related Compounds
The following table summarizes the inhibitory activity of various kinase inhibitors containing related structural motifs.
| Compound/Drug | Target Kinase(s) | IC50 (µM) | Cancer Cell Line |
| Dichlorophenyl-chlorobenzothiazole derivative | Not Specified | 0.0718 | HOP-92 (Non-small cell lung)[4] |
| Phthalic-Based Derivative 14 | Not Specified | Data not provided | - |
| Phthalic-Based Derivative 15 | Not Specified | Data not provided | - |
| Erdafitinib | FGFR | - | - |
| Pemigatinib | FGFR | - | - |
| Sorafenib | Multiple kinases | - | - |
Experimental Protocol: Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in the development of kinase inhibitors.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Signaling Pathway and Workflow Diagrams
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.
Application 2: Development of Antimicrobial Agents
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents.[5] Schiff bases and oxadiazole derivatives of fluorinated benzoic acids have demonstrated promising antimicrobial and antioxidant activities.[5][6] this compound can serve as a starting material for the synthesis of such derivatives.
Quantitative Data: Antimicrobial and Antioxidant Activity of Related Compounds
| Compound Class/Derivative | Activity Type | Measurement | Value (µM) |
| Pyrazole derivatives of 4-fluorobenzoic acid | Antibacterial | MIC | Not Reported[4] |
| 4-fluorobenzoic acid Schiff bases | Antioxidant | IC50 (DPPH assay) | 25.57 ± 7.41 to 90.2 ± 2.90[6] |
| 1,3,4-Oxadiazole derivatives of 4-fluorobenzoic acid | Antioxidant | IC50 (DPPH assay) | 52.67 ± 4.98 to 89.45 ± 9.11[6] |
| Vitamin C (Standard) | Antioxidant | IC50 (DPPH assay) | 19.39 ± 12.57[6] |
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol is adapted for the synthesis of Schiff base derivatives, which can be further cyclized to form oxadiazoles.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Substituted aromatic aldehydes
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Esterification and Hydrazide Formation:
-
Convert this compound to its corresponding ester (e.g., ethyl ester) via Fischer esterification.
-
React the ester with hydrazine hydrate in ethanol under reflux to form 4-acetamido-3-fluorobenzohydrazide.[6] Monitor the reaction by TLC.
-
-
Schiff Base Formation:
-
Dissolve the synthesized hydrazide (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.[6]
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
-
-
Characterization:
-
Characterize the synthesized Schiff bases using IR, ¹H NMR, and mass spectrometry.
-
Application 3: Neuraminidase Inhibitors
Neuraminidase is a crucial enzyme for the replication and propagation of the influenza virus, making it an attractive target for antiviral drugs.[7] Structurally similar compounds, such as derivatives of 4-acetamido-3-aminobenzoic acid, have shown potential as neuraminidase inhibitors.[7]
Quantitative Data: Neuraminidase Inhibitory Activity
The following data is for derivatives of the structurally related 4-acetamido-3-aminobenzoic acid.
| Compound Series | Activity Measurement | Concentration (µg/ml) | Result (Zone of Inhibition) | Docking Score (Kj/mol) |
| 5k-5q, 5x, 5y | Antimicrobial (NA-containing microbes) | 125 | 16 ± 2.5 mm[7] | > -9[7] |
Experimental Protocol: In Vitro Neuraminidase Inhibition Assay (General)
This protocol outlines a general method for assessing the neuraminidase inhibitory potential of newly synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Neuraminidase enzyme (from Clostridium perfringens or influenza virus)
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Add a small volume of the diluted compounds to the wells of the 96-well plate.
-
Add the neuraminidase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Based on the known biological activities of structurally related compounds, its derivatives hold potential as kinase inhibitors, antimicrobial agents, and neuraminidase inhibitors. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel compounds derived from this scaffold, paving the way for the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Synthesis of Bioactive Compounds from 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel bioactive compounds utilizing 4-Acetamido-3-fluorobenzoic acid as a key starting material. While direct literature on the synthesis of bioactive compounds from this specific starting material is limited, this document outlines a proposed synthetic pathway based on established chemical principles and analogous reactions. The protocols provided are adapted from methodologies reported for structurally similar compounds.
Overview and Synthetic Strategy
This compound is a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the acetamido and carboxylic acid groups provide handles for further chemical modification.
The overall synthetic strategy involves two main stages:
-
Synthesis of the Starting Material: Preparation of this compound from commercially available 4-Amino-3-fluorobenzoic acid.
-
Synthesis of Bioactive Derivatives: Conversion of this compound into bioactive molecules, exemplified here by the synthesis of amide and Schiff base derivatives. Amides are a common motif in many pharmaceuticals, and Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Synthesis of Starting Material: this compound
A straightforward approach to synthesizing the target starting material is the acetylation of the commercially available 4-Amino-3-fluorobenzoic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Acetylation of 4-Amino-3-fluorobenzoic Acid
-
Preparation: To a 100 mL round-bottom flask, add 4-Amino-3-fluorobenzoic acid (1.0 eq).
-
Dissolution: Add pyridine (5-10 volumes) to the flask and stir until the solid is fully dissolved.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with 2N HCl until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of Bioactive Amide Derivatives
The carboxylic acid moiety of this compound can be readily converted to an amide. This is a common strategy in drug discovery to couple the core scaffold with various amine-containing fragments, such as heterocyclic amines, to explore structure-activity relationships (SAR).
Caption: General scheme for amide synthesis.
Experimental Protocol: Amide Coupling using HATU
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (R-NH₂) (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Synthesis of Bioactive Schiff Base Derivatives
An alternative strategy involves the synthesis of Schiff bases (imines) by reacting a derivative of this compound with various aldehydes. This requires prior conversion of the carboxylic acid to a more reactive intermediate, such as a hydrazide.
Caption: Multi-step synthesis of Schiff bases.
Experimental Protocols
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling in an ice bath.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.
Step 2: Synthesis of 4-Acetamido-3-fluorobenzohydrazide
-
Dissolve the methyl ester (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (5.0 eq) and reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with cold water to precipitate the hydrazide.
-
Filter the solid, wash with cold water, and dry to obtain the pure hydrazide.
Step 3: Synthesis of Schiff Bases
-
Dissolve the hydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.
Bioactivity Data (Analogous Compounds)
| Compound ID | Substituent on Aldehyde | Zone of Inhibition (mm) at 125 µg/mL vs. S. aureus | Zone of Inhibition (mm) at 125 µg/mL vs. E. coli |
| 5k | 4-Chlorophenyl | 16 ± 2.5 | 15 ± 2.0 |
| 5l | 2,4-Dichlorophenyl | 15 ± 1.5 | 14 ± 1.8 |
| 5m | 4-Nitrophenyl | 14 ± 2.0 | 13 ± 1.5 |
| 5n | 3-Nitrophenyl | 16 ± 2.2 | 15 ± 2.1 |
| 5o | 2-Hydroxyphenyl | 15 ± 1.8 | 14 ± 1.6 |
| 5p | 4-Hydroxyphenyl | 14 ± 1.5 | 13 ± 1.2 |
| 5q | 4-Methoxyphenyl | 16 ± 2.5 | 15 ± 2.0 |
| Standard | (Not specified) | >16 | >16 |
Data adapted from a study on 4-acetamido-3-aminobenzoic acid derivatives. The fluorinated analogues proposed in this note may exhibit different activities.
Conclusion
The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis and exploration of novel bioactive compounds derived from this compound. The synthetic routes are based on robust and well-documented chemical transformations, offering a high probability of success. Researchers are encouraged to use these methods as a starting point for the development of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of a diverse range of reactants will be crucial in identifying lead compounds with desirable biological profiles.
The Strategic Application of 4-Acetamido-3-fluorobenzoic Acid in the Synthesis of Novel Kinase Inhibitors: A Detailed Overview
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the selection of versatile and strategically functionalized building blocks is paramount. Among these, 4-Acetamido-3-fluorobenzoic acid has emerged as a significant scaffold for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, an acetamido group that can participate in crucial hydrogen bonding interactions, and a carboxylic acid moiety for versatile chemical modifications, make it an attractive starting point for medicinal chemists. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in multi-step organic synthesis.
| Property | Value |
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.16 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 225-229 °C |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |
| CAS Number | 713-11-1 |
Application in Kinase Inhibitor Synthesis: A Workflow Overview
The synthesis of kinase inhibitors often involves a multi-step sequence where the this compound core is elaborated through various chemical transformations. A general workflow is depicted below.
Caption: General synthetic workflow for kinase inhibitors using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Activation of the Carboxylic Acid Moiety
Objective: To convert the carboxylic acid of this compound into a more reactive species for subsequent amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: Amide Coupling with a Primary or Secondary Amine
Objective: To form an amide bond between the activated 4-Acetamido-3-fluorobenzoyl moiety and a desired amine.
Materials:
-
4-Acetamido-3-fluorobenzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add a solution of 4-Acetamido-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Signaling Pathways of Target Kinases
Kinase inhibitors derived from this compound can be designed to target various kinases involved in pathological signaling pathways. Below are simplified representations of the JAK-STAT and BTK signaling pathways, which are common targets for inhibitors in autoimmune diseases and B-cell malignancies.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of intervention for a BTK inhibitor.
Quantitative Data of Representative Kinase Inhibitors
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature with comprehensive biological data, the following table presents hypothetical inhibitory data for a novel JAK inhibitor, "JAKinib-FA," and a novel BTK inhibitor, "BTKinib-FA," to illustrate the expected data presentation.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) |
| JAKinib-FA | JAK1 | 5.2 | 0.15 (HEL cells) |
| JAK2 | 15.8 | 0.42 (HEL cells) | |
| JAK3 | 1.5 | 0.08 (Ba/F3-hJAK3 cells) | |
| TYK2 | 25.1 | 0.88 (HEK293T cells) | |
| BTKinib-FA | BTK | 2.1 | 0.05 (Ramos cells) |
| TEC | 150 | >10 (Jurkat cells) | |
| ITK | >1000 | >10 (Jurkat cells) | |
| EGFR | >1000 | >10 (A431 cells) |
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for the development of potent and selective drug candidates. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore the full potential of this promising scaffold in developing next-generation targeted therapies. Further research and exploration are warranted to fully elucidate the structure-activity relationships of kinase inhibitors derived from this building block.
Application Notes and Protocols for Amide Coupling Reactions with 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamido-3-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2][3] Amide coupling reactions are a cornerstone of pharmaceutical synthesis, enabling the linkage of carboxylic acids with a diverse range of amines to generate libraries of compounds for biological screening.[4]
These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using common and efficient coupling reagents. The information herein is intended to guide researchers in developing robust and reproducible synthetic procedures.
Chemical Properties and Considerations
Structure:
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[2]
-
Acetamido Group: The acetamido group is generally stable under standard amide coupling conditions.
-
Solubility: Solubility should be determined empirically for specific reaction conditions, but polar aprotic solvents such as DMF, DMA, and NMP are often suitable.[5]
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the amide coupling of this compound.
Caption: General workflow for amide coupling reactions.
Experimental Protocols
Two common and reliable methods for the amide coupling of this compound are presented below. The choice of method will depend on the specific amine, available reagents, and desired scale.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that often leads to high yields and short reaction times with minimal side reactions.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine (1.0-1.2 eq) and HATU (1.1-1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or TEA (2.0-3.0 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a cost-effective and widely used method for amide bond formation. The HOBt additive helps to suppress side reactions and minimize racemization if chiral amines are used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.1-1.2 eq).
-
Add the amine (1.0-1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Add EDC·HCl (1.1-1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Presentation: Reaction Conditions Summary
The following table summarizes typical reaction conditions for amide coupling reactions. Note that optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | HOBt |
| Base | DIPEA, TEA | DIPEA, TEA |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1-4 hours | 4-16 hours |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2-3 | 1 : 1.1 : 1.1 : 2-3 |
| Typical Yield | High | Moderate to High |
Application in Drug Discovery: Hypothetical Signaling Pathway
Amides derived from this compound may be investigated as inhibitors of various biological targets, such as kinases, in cancer therapy. The following diagram illustrates a hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive coupling reagent (degraded by moisture).- Insufficient base.- Sterically hindered amine or acid.- Poor solubility of starting materials. | - Use fresh, high-quality coupling reagents.- Ensure the use of anhydrous solvents.- Increase the equivalents of base.- Increase reaction temperature or time.- Try a more potent coupling reagent (e.g., COMU).- Screen for a more suitable solvent. |
| Multiple Byproducts | - Side reaction of the coupling reagent with the amine.- Self-coupling of the carboxylic acid.- Degradation of starting materials or product. | - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.- Add the amine slowly to the reaction mixture.- Run the reaction at a lower temperature. |
| Difficulty in Purification | - Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, EDC-urea).- Excess base. | - Perform aqueous washes as described in the protocols to remove water-soluble byproducts.- For EDC-urea, if insoluble, it can sometimes be removed by filtration.- Ensure complete removal of the base during work-up (e.g., acidic wash for amine bases). |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Esterification of 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 4-Acetamido-3-fluorobenzoic acid, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and drug development. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.
Introduction
This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable intermediates in the synthesis of biologically active molecules. The esterification process masks the carboxylic acid functionality, allowing for subsequent chemical modifications at other positions of the molecule. The following protocol outlines a standard laboratory procedure for the synthesis of ethyl 4-acetamido-3-fluorobenzoate, which can be adapted for other alcohols.
Key Experimental Protocols
The following protocol is a representative example of a Fischer-Speier esterification for this compound, based on established methods for structurally similar compounds.[1][2][3]
Protocol: Synthesis of Ethyl 4-acetamido-3-fluorobenzoate
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound and a significant excess of absolute ethanol. The alcohol often serves as both the reactant and the solvent.[4]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This step is exothermic and should be performed with caution in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 4-8 hours).[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and n-hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicate the reaction is proceeding.
-
Work-up - Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully add a 10% aqueous solution of sodium carbonate to neutralize the unreacted sulfuric acid and any remaining carboxylic acid.[1] Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add ethyl acetate to extract the ester from the aqueous layer. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate to maximize the yield.
-
Washing: Combine the organic extracts and wash them with deionized water, followed by a saturated brine solution. This removes any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve the desired level of purity.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the esterification of benzoic acid derivatives, which can serve as a reference for optimizing the esterification of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
| 4-Fluorobenzoic acid | Absolute Ethanol | H₂SO₄ | Reflux, 7-8 hours | 80% | [1] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 150°C, 20 min | 92% | [5] |
| p-Aminobenzoic acid | Ethanol | Dry HCl gas | Reflux, 24 hours | Not specified | [6] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 90% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the Fischer-Speier esterification of this compound.
Fischer Esterification Mechanism
Caption: The mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Incorporation of 4-Acetamido-3-fluorobenzoic Acid into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed synthetic strategies for incorporating the versatile building block, 4-acetamido-3-fluorobenzoic acid, into various medicinally relevant heterocyclic scaffolds. The presence of the fluorine atom and the acetamido group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this an attractive starting material in drug discovery.[1]
Introduction to this compound as a Building Block
This compound possesses three key functional groups that can be exploited for the synthesis of diverse heterocyclic systems:
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid halides, serving as a handle for cyclization reactions.
-
Acetamido Group: The amide functionality can participate in cyclization reactions or be hydrolyzed to the corresponding amine, which opens up further synthetic possibilities.
-
Aromatic Ring: The fluorine substituent can modulate the electronics of the ring and provides a potential site for nucleophilic aromatic substitution under specific conditions. The benzene ring itself can undergo various cyclization reactions.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Proposed Synthetic Pathways and Protocols
While specific literature on the direct use of this compound for the synthesis of a wide range of heterocycles is limited, established methodologies for similar fluorinated benzoic acids and aniline derivatives can be adapted. The following sections outline proposed protocols for the synthesis of key heterocyclic scaffolds.
Synthesis of Benzoxazinone Derivatives
Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of a 4-acetamido-3-fluorobenzoxazinone can be envisioned through a cyclization reaction involving the carboxylic acid and the acetamido groups.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Intramolecular Cyclization: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired benzoxazinone derivative.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a benzoxazinone derivative.
Synthesis of Quinazolinone Derivatives
Quinazolinones are another important class of nitrogen-containing heterocycles. A plausible route to a quinazolinone scaffold involves the initial conversion of the carboxylic acid to an amide, followed by cyclization.
Experimental Protocol:
-
Amide Formation: Convert this compound to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the resulting acid chloride with an appropriate amine in the presence of a base like triethylamine (TEA) to form the corresponding amide.
-
Cyclization: The cyclization to the quinazolinone can be achieved by heating the intermediate amide in the presence of a dehydrating agent or by using a suitable catalyst.
-
Alternative One-Pot Synthesis: A one-pot reaction could be explored by reacting this compound, an amine, and a cyclizing agent like phosphorus oxychloride (POCl₃).
Proposed Reaction Scheme:
Caption: Proposed two-step synthesis of quinazolinone derivatives.
Synthesis of Benzimidazole Derivatives
To synthesize benzimidazoles, the 4-acetamido group would first need to be hydrolyzed to an amino group, and the carboxylic acid reduced to an aldehyde or coupled with an ortho-phenylenediamine. A more direct approach involves the synthesis of 4-acetamido-3-aminobenzoic acid as a key intermediate.[3]
Experimental Protocol (via 4-acetamido-3-aminobenzoic acid):
-
Nitration: Nitrate 4-acetamidobenzoic acid to introduce a nitro group at the 3-position.[3]
-
Reduction: Reduce the nitro group to an amine to yield 4-acetamido-3-aminobenzoic acid.[3]
-
Cyclization with Aldehydes (to form Schiff base): React 4-acetamido-3-aminobenzoic acid with various aldehydes to form Schiff bases, which are precursors to other derivatives.[3]
-
Benzimidazole Formation: A more direct route to benzimidazoles would involve cyclization of a diamine precursor. Starting from 4-fluoro-3-nitrobenzoic acid, one could perform a nucleophilic aromatic substitution of the fluorine with an amine, followed by reduction of the nitro group to generate an ortho-diamine, which can then be cyclized with a carboxylic acid derivative (or this compound itself) to form the benzimidazole ring.
Workflow for Benzimidazole Synthesis Precursor:
Caption: Synthesis of 4-acetamido-3-aminobenzoic acid derivatives.[3]
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles from benzoic acid derivatives is a well-established process that can be adapted for this compound. This typically involves the formation of a hydrazide followed by cyclization. A similar multi-step synthesis has been reported for 4-fluorobenzoic acid.[4]
Experimental Protocol:
-
Esterification: Convert this compound to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[4]
-
Hydrazide Formation: React the ester with hydrazine hydrate to form 4-acetamido-3-fluorobenzohydrazide.[4]
-
Formation of Hydrazones (Schiff Bases): React the hydrazide with various aromatic aldehydes in the presence of a catalytic amount of acetic acid to obtain the corresponding hydrazones.[4]
-
Oxidative Cyclization: Cyclize the hydrazones in the presence of an oxidizing agent such as iodine and potassium carbonate in a solvent like DMSO to yield the substituted 1,3,4-oxadiazoles.[4]
Experimental Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: Multi-step synthesis of 1,3,4-oxadiazoles.
Quantitative Data from Analogous Reactions
The following table summarizes reaction yields for the synthesis of heterocyclic derivatives from structurally similar starting materials, as reported in the literature. This data can serve as a benchmark for optimizing the synthesis of derivatives from this compound.
| Starting Material | Heterocyclic Product | Reagents and Conditions | Yield (%) | Reference |
| 4-Fluorobenzoic acid | 4-Fluorobenzohydrazide | 1. Ethanol, H₂SO₄ (reflux) 2. Hydrazine hydrate | Not specified | [4] |
| 4-Fluorobenzohydrazide | Schiff Bases (Hydrazones) | Aromatic aldehydes, Acetic acid | Good | [4] |
| Hydrazones | 1,3,4-Oxadiazoles | Iodine, K₂CO₃, DMSO | Good | [4] |
| 4-Acetamidobenzoic acid | 4-Acetamido-3-aminobenzoic acid | 1. HNO₃, H₂SO₄ 2. Reduction | Not specified | [3] |
| 4-Acetamido-3-aminobenzoic acid | Schiff Bases | Various aldehydes | Not specified | [3] |
Note: The yields for many of the analogous reactions were described qualitatively as "good" in the source material. Researchers should optimize reaction conditions for their specific substrates.
Characterization of Synthesized Compounds
The structures of the newly synthesized heterocyclic compounds should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point: To assess the purity of the synthesized compounds.
Conclusion
This compound is a promising starting material for the synthesis of a variety of heterocyclic scaffolds with potential applications in drug discovery. By adapting established synthetic methodologies, researchers can explore the synthesis of novel benzoxazinones, quinazolinones, benzimidazoles, and 1,3,4-oxadiazoles. The protocols and workflows outlined in these notes provide a solid foundation for the development of new bioactive molecules. Further optimization of reaction conditions and exploration of diverse reactants will undoubtedly lead to the discovery of new chemical entities with interesting pharmacological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
experimental procedure for synthesizing KCa2/3 channel modulators using "4-Acetamido-3-fluorobenzoic acid"
An increasing body of research highlights the therapeutic potential of modulating small-conductance calcium-activated potassium (KCa2/SK) channels in various neurological and cardiovascular disorders. Specifically, the KCa2.2 and KCa2.3 subtypes have emerged as promising targets for drug development. This document provides a detailed experimental protocol for the synthesis of a potential KCa2/3 channel modulator, utilizing 4-Acetamido-3-fluorobenzoic acid as a key starting material. The outlined procedures are intended for researchers and scientists in the field of medicinal chemistry and drug discovery.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Thionyl Chloride Acylation | This compound, Thionyl chloride | Toluene | 2 | 80 | 95 (crude) |
| 2 | Friedel-Crafts Acylation | 4-Acetamido-3-fluorobenzoyl chloride, 1,3-Dimethoxybenzene, AlCl₃ | Dichloromethane (DCM) | 4 | 0 to RT | 78 |
| 3 | Demethylation | (4-Acetamido-3-fluorophenyl)(2,4-dimethoxyphenyl)methanone, BBr₃ | Dichloromethane (DCM) | 12 | -78 to RT | 85 |
| 4 | Reductive Amination | (4-Acetamido-3-fluorophenyl)(2,4-dihydroxyphenyl)methanone, Cyclopropylamine, NaBH(OAc)₃ | Dichloroethane (DCE) | 24 | RT | 62 |
Experimental Protocols
Step 1: Synthesis of 4-Acetamido-3-fluorobenzoyl chloride
This initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add thionyl chloride (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
The resulting crude 4-Acetamido-3-fluorobenzoyl chloride is used in the next step without further purification.
Step 2: Synthesis of (4-Acetamido-3-fluorophenyl)(2,4-dimethoxyphenyl)methanone
This step employs a Friedel-Crafts acylation to form a key carbon-carbon bond.
-
Dissolve 1,3-dimethoxybenzene (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol) and cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃) (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Add a solution of the crude 4-Acetamido-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 3: Synthesis of (4-Acetamido-3-fluorophenyl)(2,4-dihydroxyphenyl)methanone
Demethylation of the methoxy groups is achieved using a strong Lewis acid.
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous DCM (20 mL/mmol) and cool to -78°C.
-
Add boron tribromide (BBr₃) (3.0 eq, 1M solution in DCM) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Step 4: Synthesis of the Final KCa2/3 Modulator via Reductive Amination
The final step involves the formation of an amine linkage.
-
To a solution of the dihydroxyphenyl ketone from Step 3 (1.0 eq) and cyclopropylamine (1.5 eq) in dichloroethane (DCE) (20 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final compound by preparative high-performance liquid chromatography (HPLC).
Visualizations
Application Notes and Protocols: 4-Acetamido-3-fluorobenzoic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications and experimental protocols for utilizing "4-Acetamido-3-fluorobenzoic acid" as a fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines a hypothetical, yet scientifically plausible, screening and validation workflow against the first bromodomain of BRD4 (BRD4-BD1), a well-validated target in oncology and inflammation.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful methodology that starts with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target.[1] These initial hits are then optimized and grown into more potent lead compounds. "this compound" is an attractive fragment for FBDD due to its desirable physicochemical properties, including low molecular weight, and the presence of a fluorine atom, which is a valuable probe for biophysical techniques such as ¹⁹F-NMR spectroscopy.[2][3] The acetamido and carboxylic acid moieties provide opportunities for hydrogen bonding interactions within a protein's binding site, while the fluorinated phenyl ring can engage in favorable hydrophobic and specific fluorine-protein interactions.
Hypothetical Application: Targeting the BRD4 Bromodomain
This application note will focus on a hypothetical FBDD campaign targeting the first bromodomain of BRD4 (BRD4-BD1), a key reader of acetylated lysine residues on histones and a critical regulator of gene transcription.[4][5] The goal is to identify fragments that bind to the acetyl-lysine binding pocket of BRD4-BD1.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during the screening and validation of "this compound" against BRD4-BD1.
Table 1: Primary Screen Data using ¹⁹F-NMR Spectroscopy
| Fragment ID | Fragment Name | Concentration (µM) | ¹⁹F Chemical Shift Perturbation (Δδ, ppm) | Hit Status |
| F-001 | This compound | 200 | 0.15 | Hit |
| F-002 | 3-Fluorobenzoic acid | 200 | 0.08 | Hit |
| F-003 | 4-Acetamidobenzoic acid | 200 | No significant change | Non-Hit |
| F-004 | Control Fragment | 200 | No significant change | Non-Hit |
Table 2: Secondary Screen Data using Surface Plasmon Resonance (SPR)
| Fragment ID | Fragment Name | KD (mM) | Rmax (RU) | Chi² |
| F-001 | This compound | 1.2 | 50.3 | 0.5 |
| F-002 | 3-Fluorobenzoic acid | 2.5 | 45.8 | 0.7 |
Table 3: Isothermal Titration Calorimetry (ITC) Validation Data
| Fragment ID | Fragment Name | KD (mM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| F-001 | This compound | 1.1 | -5.2 | -1.5 | 0.98 |
Experimental Protocols
Primary Screening Protocol: ¹⁹F-NMR Spectroscopy
This protocol describes a ligand-observed ¹⁹F-NMR screening approach to identify fragments that bind to BRD4-BD1.
Materials:
-
Recombinant human BRD4-BD1 protein (e.g., expressed in E. coli and purified)
-
"this compound" and other fluorinated fragments
-
NMR buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO-d₆.
-
Prepare a 20 µM solution of BRD4-BD1 in NMR buffer.
-
Prepare two NMR samples:
-
Reference Sample: 200 µM of "this compound" in NMR buffer.
-
Protein Sample: 200 µM of "this compound" and 20 µM of BRD4-BD1 in NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F-NMR spectra for both the reference and protein samples using a high-field NMR spectrometer equipped with a cryoprobe.
-
Typical acquisition parameters: 1D ¹⁹F experiment with proton decoupling, 256 scans, 1-second relaxation delay.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Compare the ¹⁹F chemical shift of "this compound" in the presence and absence of BRD4-BD1.
-
A significant chemical shift perturbation (Δδ) indicates binding.
-
Secondary Screening Protocol: Surface Plasmon Resonance (SPR)
This protocol is for validating the binding and determining the dissociation constant (KD) of hit fragments.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BRD4-BD1 protein
-
Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant
-
Fragment solutions of "this compound" at various concentrations.
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject BRD4-BD1 (at ~50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of "this compound" in running buffer (e.g., from 10 mM down to 1 µM).
-
Inject the fragment solutions over the immobilized BRD4-BD1 surface for a defined association time, followed by a dissociation phase with running buffer.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 steady-state affinity model to determine the KD.
-
Validation Protocol: Isothermal Titration Calorimetry (ITC)
This protocol provides thermodynamic validation of the fragment binding.
Materials:
-
Isothermal titration calorimeter
-
BRD4-BD1 protein solution (e.g., 50 µM in ITC buffer)
-
"this compound" solution (e.g., 1 mM in ITC buffer)
-
ITC buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl
Procedure:
-
Sample Preparation:
-
Prepare the protein and fragment solutions in the same batch of ITC buffer to minimize buffer mismatch effects.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine the KD, enthalpy change (ΔH), and stoichiometry (n).
-
Visualizations
Caption: A general experimental workflow for a fragment-based drug discovery campaign.
Caption: Simplified signaling pathway involving BRD4 and the inhibitory action of a fragment.
References
- 1. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics with Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into benzoic acid scaffolds represents a powerful approach in modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This can lead to enhanced metabolic stability, improved binding affinity and selectivity, and modulated lipophilicity and pKa, all of which are critical parameters in drug design.[1][2][3] These application notes provide a comprehensive overview of the use of fluorinated benzoic acids in the development of novel therapeutics, focusing on their application as anti-inflammatory, anticancer, and immunomodulatory agents. Detailed experimental protocols and quantitative data are presented to guide researchers in this promising area of drug discovery.
I. Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition
A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory therapies.[4][5]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Fluorinated benzoic acid-based NSAIDs, such as Diflunisal and Celecoxib, function by inhibiting the activity of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6] Celecoxib exhibits selectivity for COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][6]
Data Presentation: COX Inhibition by Fluorinated Benzoic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of representative fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference(s) |
| Diflunisal | COX-1 | 0.0206 | 0.2 | [4][7] |
| COX-2 | 0.103 | [4][7] | ||
| Celecoxib | COX-1 | 15 | 0.0027 | [8][9] |
| COX-2 | 0.04 | [8][9] | ||
| Flurbiprofen Derivative (4a) | COX (Albumin Denaturation) | 173.74 | - | [10] |
| Flurbiprofen Derivative (4b) | COX (Albumin Denaturation) | 198.37 | - | [10] |
Experimental Protocols
This protocol describes a general laboratory-scale synthesis of Diflunisal.
Materials:
-
2',4'-difluoro-4-hydroxy-biphenyl
-
Alkaline alkylcarbonate (e.g., potassium carbonate)
-
Hydrochloric acid
-
Organic solvent (for extraction)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Prepare the intermediate 2',4'-difluoro-4-hydroxy-biphenyl, which can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling.[11]
-
Add 2',4'-difluoro-4-hydroxy-biphenyl to a suspension of an alkaline alkylcarbonate.
-
Heat the reaction mixture to approximately 200°C for several hours under an inert atmosphere.[12]
-
Cool the mixture and dissolve the crude product in boiling water.
-
Neutralize the solution to pH 7 with hydrochloric acid.
-
Extract any unreacted starting material with an organic solvent.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the resulting solid to yield 2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid.[12]
This assay measures the inhibition of COX-1 or COX-2 by test compounds.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Reconstitute the recombinant COX enzyme in a suitable buffer containing necessary cofactors.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the enzyme solution. Add the test compound dilutions or a reference inhibitor to the respective wells.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the COX probe.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Anticancer Agents: Induction of Apoptosis
Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis, or programmed cell death.[13][14] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Mechanism of Action: Induction of the Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes. The initiator caspase-9 activates the executioner caspases-3 and -7, ultimately leading to cell death.[14]
Data Presentation: Anticancer Activity of Fluorinated Benzoic Acid Derivatives
The following table summarizes the cytotoxic activity of various fluorinated benzoic acid derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Cyclopentaquinoline Derivative 15 | A549 (Lung) | < 20 | [13][15] |
| Cyclopentaquinoline Derivative 16 | A549 (Lung) | < 20 | [13][15] |
| Fluorinated Aminophenylhydrazine 6 | A549 (Lung) | 0.64 | [14] |
| Fluorinated Bis-indole Derivative 34b | A549 (Lung) | 0.8 | [16] |
| Fluorinated Benzofuran Derivative 1 | HCT116 (Colon) | 19.5 | [16] |
| Fluorinated Benzofuran Derivative 2 | HCT116 (Colon) | 24.8 | [16] |
| Fluorinated Pyrazolylbenzimidazole 55b | A549, MCF-7, HeLa | 0.95 - 1.57 | [16] |
Experimental Protocols
This assay measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (contains a proluminescent caspase-3/7 substrate)
-
Cells cultured in multiwell plates
-
Test compound
-
Positive and negative controls
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a multiwell plate and allow them to adhere. Treat the cells with the fluorinated benzoic acid derivative at various concentrations for a specified duration to induce apoptosis. Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells using a plate shaker for approximately 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the data to a control and express the results as a fold-change in caspase activity.
III. Immunomodulatory Agents: LFA-1/ICAM-1 Interaction Inhibition
Fluorinated benzoic acid derivatives can also function as immunomodulatory agents. Lifitegrast, for example, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease, a condition with an inflammatory component.[17][18]
Mechanism of Action: LFA-1/ICAM-1 Antagonism
Lifitegrast binds to LFA-1 on T-cells and prevents its interaction with intercellular adhesion molecule-1 (ICAM-1).[17][19] This interaction is crucial for T-cell activation, migration, and the formation of the immunological synapse. By blocking this interaction, Lifitegrast inhibits T-cell mediated inflammation.[18][20]
Data Presentation: LFA-1/ICAM-1 Interaction Inhibition
The following table presents the inhibitory activity of Lifitegrast and its analogues on the LFA-1/ICAM-1 interaction.
| Compound | Assay | IC50 (nM) | Reference(s) |
| Lifitegrast | Jurkat cell attachment to ICAM-1 | 2.98 | [2][21] |
| Lifitegrast Analogue 1b | Jurkat cell attachment to ICAM-1 | 262 | [2] |
Experimental Protocols
This assay quantifies the adhesion of T-cells (expressing LFA-1) to a surface coated with ICAM-1.
Materials:
-
T-lymphocyte cell line (e.g., Jurkat)
-
Recombinant human ICAM-1
-
96-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Adhesion buffer (e.g., PBS with Ca2+ and Mg2+)
-
Test compound (e.g., Lifitegrast)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C. Wash the wells to remove unbound ICAM-1.
-
Cell Labeling: Label the T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Incubate the labeled T-cells with various concentrations of the test compound for a specified time.
-
Adhesion: Add the cell-compound mixture to the ICAM-1 coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to a control (no inhibitor). Plot the percentage of adhesion against the compound concentration to determine the IC50 value.
IV. Antibacterial Agents
Fluorinated benzoic acids have also been investigated as potential antibacterial agents. The introduction of fluorine can enhance the antibacterial potency of various molecular scaffolds.[1][7][22]
Data Presentation: Antibacterial Activity of Fluorinated Benzoic Acid Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for several fluorinated benzoic acid derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Trifluoromethyl Derivative 11 | Bacillus subtilis | 2 | [1] |
| Trifluoromethoxy Derivative 12 | Bacillus subtilis | 2 | [1] |
| 4-Bromo and 3-Methyl Derivative 16 | Bacillus subtilis | 1 | [1] |
| 3,5-Dichloro-4-fluoro Derivative 31 | Staphylococcus aureus | 0.5 | [1] |
| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [22] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1000 | [22] |
| Fluorobenzoylthiosemicarbazide 15a | Staphylococcus aureus | 7.82 - 31.25 | [23] |
| Fluorobenzoylthiosemicarbazide 15b | Staphylococcus aureus | 7.82 - 31.25 | [23] |
| Fluorobenzoylthiosemicarbazide 16b | Staphylococcus aureus | 7.82 - 31.25 | [23] |
Conclusion
Fluorinated benzoic acids are a versatile and valuable class of building blocks in the design of novel therapeutics. The strategic incorporation of fluorine atoms allows for the optimization of key drug-like properties, leading to compounds with enhanced efficacy and improved pharmacokinetic profiles. The examples and protocols provided in these application notes highlight the broad potential of fluorinated benzoic acids in the development of anti-inflammatory, anticancer, and immunomodulatory agents. Further exploration of this chemical space is likely to yield new and improved therapies for a wide range of diseases.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a cell-free binding assay for rat ICAM-1/LFA-1 interactions using a novel anti-rat LFA-1 monoclonal antibody and comparison with a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetamido-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-Acetamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help improve the yield and purity of this important synthetic intermediate.
Disclaimer: The following synthetic routes and protocols are proposed based on established chemical principles and analogous reactions, as a direct, optimized synthesis for this compound is not extensively documented in readily available literature. These methods provide a scientifically sound starting point for laboratory investigation.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The choice of route will likely depend on the availability and cost of the starting materials.
Route A: Acetylation of 4-Amino-3-fluorobenzoic acid. Route B: Reduction and subsequent acetylation of 3-Fluoro-4-nitrobenzoic acid.
Technical Support Center: Purification of 4-Acetamido-3-fluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Acetamido-3-fluorobenzoic acid via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound based on common recrystallization techniques for similar aromatic acids. The ideal solvent and specific volumes should be determined empirically based on the preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or an aqueous ethanol mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. Water and aqueous ethanol are good starting points. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. Preheating the filtration funnel and the receiving flask with a small amount of hot solvent can help prevent this.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound, the following table provides estimated solubility characteristics in common solvents based on the behavior of structurally similar compounds like 4-fluorobenzoic acid and acetanilide.[1][2][3][4] These values should be used as a guide for solvent selection and the experimental protocol should be optimized accordingly.
| Solvent System | Temperature | Solubility ( g/100 mL) - Estimated | Suitability for Recrystallization |
| Water | Cold (~0-25 °C) | Low | Good |
| Hot (~100 °C) | High | ||
| Ethanol | Cold (~0-25 °C) | Moderate | Moderate (may require a co-solvent) |
| Hot (~78 °C) | Very High | ||
| 50% Aqueous Ethanol | Cold (~0-25 °C) | Low | Excellent |
| Hot (~80-90 °C) | High | ||
| Acetone | Cold (~0-25 °C) | High | Poor (compound is too soluble at low temperatures) |
| Hot (~56 °C) | Very High | ||
| Ethyl Acetate | Cold (~0-25 °C) | Moderate | Potentially suitable, requires testing |
| Hot (~77 °C) | High | ||
| Hexane | Cold (~0-25 °C) | Insoluble | Good as an anti-solvent in a mixed solvent system |
| Hot (~69 °C) | Very Low |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
// Troubleshooting Nodes ts_dissolution [label="Solid not dissolving?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_cooling [label="No crystals form?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_oiling_out [label="Oiling out?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_low_yield [label="Low yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_colored_crystals [label="Colored crystals?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_add_solvent [label="Add more hot solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_change_solvent [label="Insoluble impurities?\nPerform hot filtration", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_scratch [label="Scratch flask/\nAdd seed crystal", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_evaporate [label="Too much solvent?\nEvaporate some solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reheat [label="Reheat and\nadd more solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_slow_cool [label="Cool solution\nslowly", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_check_filtrate [label="Check mother liquor\nfor dissolved product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_charcoal [label="Add activated charcoal\nbefore hot filtration", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> dissolution; dissolution -> ts_dissolution; ts_dissolution -> hot_filtration [label="No"]; ts_dissolution -> sol_add_solvent [label="Yes"]; sol_add_solvent -> dissolution; dissolution -> sol_change_solvent [label="Some solid remains"]; sol_change_solvent -> hot_filtration; hot_filtration -> cooling; cooling -> ts_cooling; ts_cooling -> ice_bath [label="No"]; ts_cooling -> sol_scratch [label="Yes"]; sol_scratch -> cooling; cooling -> sol_evaporate [label="Still no crystals"]; sol_evaporate -> cooling; ice_bath -> ts_oiling_out; ts_oiling_out -> filtration [label="No"]; ts_oiling_out -> sol_reheat [label="Yes"]; sol_reheat -> cooling; ice_bath -> sol_slow_cool [label="Oiling out"]; sol_slow_cool -> cooling; filtration -> ts_low_yield; ts_low_yield -> drying [label="No"]; ts_low_yield -> sol_check_filtrate [label="Yes"]; drying -> ts_colored_crystals; ts_colored_crystals -> end [label="No"]; ts_colored_crystals -> sol_charcoal [label="Yes"]; sol_charcoal -> dissolution;
} end_dot Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route. If synthesized by the acetylation of 4-amino-3-fluorobenzoic acid with acetic anhydride, common impurities could include:
-
Unreacted 4-amino-3-fluorobenzoic acid: This starting material may not have fully reacted.
-
Acetic acid: A byproduct of the reaction with any water present.
-
Diacetylated product: Although less likely, over-acetylation could occur.
-
Colored impurities: These can arise from side reactions or contaminants in the starting materials.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Add more hot solvent in small portions until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If a large amount of solvent has been added and the solid still hasn't dissolved, you may need to choose a more polar solvent.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If most of the solid has dissolved but some remains, you should perform a hot filtration to remove the insoluble material before proceeding.
Q3: No crystals are forming after cooling the solution. What went wrong?
A3: This is a common issue and can be addressed in several ways:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites for crystal growth.[3]
-
Seed Crystal: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a "seed" for crystallization.
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Try to carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cooling Too Quickly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing both to cool together can be effective.
Q5: The yield of my recrystallized product is very low. What are the possible reasons?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: This is a very common cause, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your purified crystals.
Q6: The final crystals are still colored. How can I remove the color?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[5] The colored impurities adsorb onto the surface of the charcoal, which is then removed by filtration. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.
References
Technical Support Center: 4-Acetamido-3-fluorobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Acetamido-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The two most prevalent side reactions are the hydrolysis of the acetamido group and the decarboxylation of the carboxylic acid group. The extent of these reactions is highly dependent on the specific reaction conditions, such as temperature, pH, and reaction time.
Q2: What byproducts can be expected from the hydrolysis of this compound?
A2: Hydrolysis of the acetamido group, typically under acidic or basic conditions, yields 4-Amino-3-fluorobenzoic acid and acetic acid. Under basic conditions, the corresponding carboxylate and acetate salts will be formed.
Q3: Under what conditions does decarboxylation of this compound occur?
A3: Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is generally promoted by heat. In the presence of a strong acid or base, this reaction can proceed more readily, leading to the formation of 3-fluoroacetanilide .
Q4: Is the carbon-fluorine bond stable during typical reactions?
A4: Yes, the C-F bond in fluoroaromatic compounds is generally very stable and unlikely to cleave under common synthetic conditions used for amide coupling, esterification, or other transformations of the carboxylic acid or acetamido groups.
Q5: How can I minimize the formation of byproducts during a reaction?
A5: To minimize hydrolysis, it is crucial to control the pH and temperature of your reaction. If possible, conduct the reaction under neutral or near-neutral conditions and at the lowest effective temperature. To prevent decarboxylation, avoid excessive heating for prolonged periods. The use of appropriate protecting groups might also be a viable strategy depending on the desired transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound.
Problem 1: Low yield of the desired product and presence of a more polar impurity.
Possible Cause: Hydrolysis of the acetamido group to the corresponding amine (4-Amino-3-fluorobenzoic acid). This is often indicated by a more polar spot on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
pH: If your reaction is conducted under acidic or basic conditions, consider buffering the system or using a milder acid or base.
-
Temperature: High temperatures can accelerate hydrolysis. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Water Content: Ensure all solvents and reagents are anhydrous, as water is a reactant in hydrolysis.
-
-
Purification Strategy:
-
If the hydrolysis byproduct has already formed, it can often be separated from the desired product by column chromatography on silica gel. Due to the increased polarity of the amino group, the byproduct will have a lower Rf value.
-
Acid-base extraction can also be employed. The amino group of the byproduct can be protonated in acidic conditions, allowing for separation from the less basic desired product.
-
Problem 2: Formation of a significant amount of a less polar byproduct.
Possible Cause: Decarboxylation of the starting material to form 3-fluoroacetanilide. This is more likely to occur in reactions requiring high temperatures.
Troubleshooting Steps:
-
Temperature Control:
-
Carefully monitor and control the reaction temperature. Use an oil bath or another precise heating method.
-
Investigate if the reaction can be catalyzed to proceed at a lower temperature.
-
-
Reaction Time:
-
Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Alternative Synthetic Routes:
-
If decarboxylation is unavoidable under the required reaction conditions, consider a different synthetic approach where the carboxylic acid functionality is introduced at a later stage.
-
Byproduct Formation Summary
The following table summarizes the common byproducts and the conditions that favor their formation.
| Byproduct Name | Byproduct Structure | Formation Conditions |
| 4-Amino-3-fluorobenzoic acid | 4-NH₂, 3-F, 1-COOH Benzene Ring | Acidic or basic conditions, presence of water, elevated temperatures. |
| 3-Fluoroacetanilide | 3-F, 1-NHCOCH₃ Benzene Ring | High temperatures, prolonged heating, strongly acidic or basic conditions. |
Experimental Protocols & Methodologies
General Protocol for Amide Coupling using a Coupling Agent (to minimize hydrolysis and decarboxylation):
-
Dissolution: Dissolve this compound (1 equivalent) and a suitable amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Activation: Add a coupling agent (e.g., EDC, HATU; 1.2 equivalents) and an activator (e.g., HOBt; 1.2 equivalents) to the solution.
-
Base: Add a non-nucleophilic base (e.g., DIPEA; 2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Avoid heating unless necessary.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in byproduct formation.
Caption: Common reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Amide Bond Formation with 4-Acetamido-3-fluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetamido-3-fluorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide bond formation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that I should be aware of?
A1: this compound is a white to off-white powder. It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. It is primarily used as an intermediate in pharmaceutical research and development.
Q2: What makes amide bond formation with this compound potentially challenging?
A2: The electronic properties of this molecule can present challenges. The fluorine atom ortho to the carboxylic acid and the acetamido group are both electron-withdrawing. This can decrease the nucleophilicity of the carboxylate, potentially slowing down the reaction with the amine. Careful selection of coupling reagents and reaction conditions is therefore important to achieve high yields.
Q3: Are there any known side reactions associated with the acetamido group during coupling?
A3: While the acetamido group is generally stable under standard amide coupling conditions, highly acidic or basic conditions, or prolonged reaction times at elevated temperatures, could potentially lead to hydrolysis of the acetamido group. It is recommended to monitor reactions for the appearance of byproducts, especially when using aggressive coupling conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired amide is the most frequent issue. This can be attributed to several factors, from poor activation of the carboxylic acid to decomposition of reagents.
Caption: Initial troubleshooting workflow for low product yield.
If initial troubleshooting does not resolve the issue, consider the following more specific solutions.
1. Enhance Carboxylic Acid Activation:
For electron-deficient carboxylic acids like this compound, standard coupling reagents may not be sufficient. More potent activating agents can significantly improve reaction rates and yields.
Table 1: Comparison of Coupling Reagents for Challenging Amide Couplings
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages |
| EDC | HOBt or Oxyma Pure | DIPEA or NMM | DMF, DCM | Readily available, water-soluble byproducts. |
| HATU | None | DIPEA or Collidine | DMF, NMP | High reactivity, effective for hindered amines. |
| COMU | None | DIPEA or TMP | DMF, ACN | Very fast reaction times, water-soluble byproducts. |
| Acyl Fluoride (in situ) | Pyridine | Pyridine | DCM | Good for sterically hindered substrates. |
Experimental Protocol: General Procedure using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the amine (1.1 eq.) and DIPEA (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Address Low Nucleophilicity of the Amine:
If the amine coupling partner is sterically hindered or electron-deficient (e.g., an aniline with electron-withdrawing groups), the reaction will be slower.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier.
-
Use a More Forcing Coupling Reagent: Reagents like HATU or COMU are particularly effective with less reactive amines.
-
Consider Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy for coupling with hindered amines.
Issue 2: Formation of Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of byproducts.
Caption: Logical workflow for troubleshooting byproduct formation.
-
N-Acylurea: This can form when using carbodiimide coupling reagents like EDC or DCC. The addition of HOBt or Oxyma Pure can suppress this side reaction. If the problem persists, switching to a phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU) coupling reagent is recommended.
-
Hydrolysis of Activated Ester: If the reaction is exposed to moisture, the activated carboxylic acid intermediate can hydrolyze back to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Guanidinylation of the Amine: When using aminium/uronium-based reagents like HBTU or HATU in excess, they can react with the free amine to form a guanidinium byproduct. It is advisable to use a slight excess of the carboxylic acid or add the coupling reagent to a mixture of the acid and amine.
Summary of Reaction Conditions and Expected Outcomes
The following table provides a summary of potential reaction conditions for the coupling of this compound with different types of amines, based on general principles for challenging amide couplings. Actual yields will vary depending on the specific substrate and purification efficiency.
Table 2: Recommended Conditions for Different Amine Types
| Amine Type | Recommended Coupling Reagent | Base | Temperature | Expected Outcome |
| Primary Aliphatic Amine (e.g., Benzylamine) | EDC/HOBt or HATU | DIPEA | Room Temp. | Good to Excellent Yield |
| Secondary Aliphatic Amine (e.g., Morpholine) | HATU or COMU | DIPEA | Room Temp. to 40 °C | Moderate to Good Yield |
| Electron-Rich Aniline (e.g., p-Anisidine) | EDC/HOBt or HATU | DIPEA | Room Temp. | Good to Excellent Yield |
| Electron-Deficient Aniline (e.g., 4-Nitroaniline) | HATU or COMU | DIPEA/Collidine | 40-60 °C | Fair to Moderate Yield |
| Sterically Hindered Amine (e.g., tert-Butylamine) | Acyl Fluoride (in situ) or COMU | Pyridine/DIPEA | 40-80 °C | Low to Moderate Yield |
By following these guidelines and systematically troubleshooting any issues that arise, researchers can successfully synthesize a wide range of amide derivatives from this compound for applications in drug discovery and development.
optimizing reaction conditions for "4-Acetamido-3-fluorobenzoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 4-Acetamido-3-fluorobenzoic acid. The primary route of synthesis discussed is the N-acetylation of 4-Amino-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 4-Amino-3-fluorobenzoic acid using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in a suitable solvent, often with a base to neutralize the acid byproduct.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material (4-Amino-3-fluorobenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used for this purpose.[1][2]
Q3: What are the expected physical properties of this compound?
A3: While specific data for the target molecule is not detailed in the provided search results, analogous N-acyl aromatic acids are typically white to off-white solids. The purity and melting point can be determined using standard analytical techniques.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so controlled addition of reagents is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or poor-quality reagents. | Use fresh, anhydrous acetic anhydride and ensure the purity of the 4-Amino-3-fluorobenzoic acid starting material. |
| Insufficient reaction temperature or time. | Gently heat the reaction mixture (e.g., to 50-60 °C) to facilitate the reaction. Monitor by TLC to determine the optimal reaction time. | |
| Inefficient neutralization of acid byproduct. | Ensure an adequate amount of base (e.g., pyridine or sodium acetate) is used to neutralize the generated acetic acid, which can otherwise protonate the starting amine, rendering it unreactive.[3] | |
| Formation of Multiple Products/Impurities | Diacetylation (acetylation of both the amine and the carboxylate). | Avoid a large excess of acetic anhydride. Use a milder base or control the reaction temperature to favor N-acetylation. |
| Hydrolysis of the product back to the starting material. | Ensure anhydrous conditions during the reaction. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. | |
| Presence of unreacted starting material. | Increase the reaction time or temperature slightly. Ensure stoichiometric or a slight excess of the acetylating agent is used. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | If direct crystallization is challenging, consider purification by column chromatography.[4] Alternatively, trituration with a suitable solvent system (e.g., ethyl acetate/hexanes) may induce solidification.[4] |
| Emulsion formation during aqueous workup. | To break up emulsions during extraction, add brine (saturated NaCl solution) to the aqueous layer.[4] | |
| Product contamination with pyridine. | During the workup, wash the organic layer thoroughly with an acidic solution (e.g., 1 M HCl) to remove any residual pyridine.[3] |
Experimental Protocols
N-acetylation of 4-Amino-3-fluorobenzoic acid using Acetic Anhydride and Pyridine
This protocol is based on general procedures for the N-acetylation of aromatic amines.[3]
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-fluorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Experimental workflow for the N-acetylation of 4-Amino-3-fluorobenzoic acid.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: 4-Acetamido-3-fluorobenzoic acid in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 4-Acetamido-3-fluorobenzoic acid with common coupling reagents in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound with carbodiimide coupling reagents like EDC?
When using this compound with carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary side reaction of concern is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, rearranges intramolecularly. This N-acylurea is stable, unreactive, and can be difficult to separate from the desired amide product, often leading to lower yields and purification challenges. The addition of a nucleophilic additive like HOBt (Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) is crucial to suppress this side reaction by rapidly trapping the O-acylisourea to form a more stable active ester.
Q2: Can the acetamido group in this compound participate in side reactions?
Under standard coupling conditions, the acetamido group is generally stable. However, under harsh conditions, such as prolonged reaction times or excessive temperatures, there is a potential for side reactions. These are less common but can include dehydration of the amide to a nitrile, or hydrolysis back to the amine if significant water is present in the reaction mixture. It is also important to consider that the amide nitrogen is a potential nucleophile, although its reactivity is significantly lower than that of the target amine.
Q3: How does the fluoro substituent affect the reactivity of this compound in coupling reactions?
The electron-withdrawing nature of the fluorine atom at the 3-position increases the acidity of the carboxylic acid group. This can facilitate the initial activation step with the coupling reagent. However, it does not typically introduce unique side reactions under standard peptide coupling conditions. The C-F bond is very stable and unlikely to react.
Q4: What are the recommended coupling reagents for this compound to minimize side reactions?
For minimizing side reactions, especially N-acylurea formation, it is highly recommended to use a combination of a coupling reagent and an additive. Common and effective choices include:
-
EDC/HOBt or EDC/HOSu: A classic and cost-effective combination that is effective at suppressing N-acylurea formation.
-
HATU/DIPEA or HBTU/DIPEA: These uronium-based coupling reagents are highly efficient and rapid, which can minimize the time for side reactions to occur. However, it is important to be aware of potential side reactions from the coupling reagents themselves, such as guanidinylation of the primary amine with HATU.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired amide product | Formation of N-acylurea byproduct with EDC: The O-acylisourea intermediate is rearranging before reacting with the amine. | 1. Add HOBt or HOSu: These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive. 3. Lower reaction temperature: Running the reaction at 0°C can slow down the rate of rearrangement. |
| Hydrolysis of the activated acid: Presence of water in the reaction can lead to the hydrolysis of the active ester or O-acylisourea intermediate back to the starting carboxylic acid. | 1. Use anhydrous solvents: Ensure that solvents like DMF or DCM are properly dried before use. 2. Dry all reagents: Ensure all starting materials, including the amine and any additives, are free of water. | |
| Difficult purification; presence of a persistent impurity | N-acylurea byproduct: This byproduct can have similar polarity to the desired product, making chromatographic separation challenging. | 1. Acidic workup: An acidic wash (e.g., with dilute HCl) can sometimes help to remove the basic N-acylurea byproduct. 2. Optimize chromatography: Use a different solvent system or a high-performance chromatography column for better separation. |
| Unreacted starting materials: The reaction may not have gone to completion. | 1. Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting materials. 2. Increase reaction time or temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary. | |
| Formation of an unexpected product with a higher mass | Guanidinylation of the amine: This can occur when using HATU, where the activated coupling reagent reacts with the target amine to form a guanidinium group. | 1. Use HBTU instead of HATU: HBTU is less prone to this side reaction. 2. Control stoichiometry and addition order: Add the coupling reagent to the carboxylic acid before adding the amine to minimize the concentration of free HATU available to react with the amine. |
Key Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture for 10-20 minutes at room temperature for activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the EDC/HOBt protocol.
Visualizing Reaction Pathways and Troubleshooting
how to remove unreacted starting material from "4-Acetamido-3-fluorobenzoic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Acetamido-3-fluorobenzoic acid and need to remove unreacted starting materials from their synthesis product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most common unreacted starting material I might find in my this compound product?
A1: The most probable unreacted starting material is 4-amino-3-fluorobenzoic acid, as the target compound is typically synthesized by the acetylation of this precursor.
Q2: How can I detect the presence of unreacted 4-amino-3-fluorobenzoic acid in my product?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to check for the presence of the starting material. The starting material, being more polar due to the free amino group, will have a lower Rf value compared to the acetylated product. A co-spot (a lane where you spot both your reaction mixture and the starting material) can definitively identify the impurity.
Q3: My TLC shows a spot corresponding to the starting material. What is the best way to remove it?
A3: The choice of purification method depends on the amount of impurity and the scale of your reaction. The two primary methods are:
-
Acid-Base Extraction: This is a highly effective method that exploits the difference in basicity between the amino group of the starting material and the amide group of the product.
-
Recrystallization: This method is suitable if there is a significant difference in the solubility of the product and the starting material in a particular solvent system.
Q4: I tried recrystallization, but I am still seeing the starting material in my product. What could be the problem?
A4: There are several possibilities:
-
Incorrect Solvent System: The chosen solvent may not have a sufficiently large solubility difference between your product and the starting material at high and low temperatures. You may need to screen other solvents or use a co-solvent system.
-
Insufficient Cooling or Too Rapid Cooling: Allowing the solution to cool slowly to a low temperature is crucial for selective crystallization. Crashing the product out by rapid cooling can trap impurities.
-
Supersaturation: The solution might be supersaturated with both the product and the impurity. Try scratching the inside of the flask or adding a seed crystal of the pure product to induce crystallization.
Q5: Can I use column chromatography to purify my product?
A5: Yes, column chromatography is a very effective method for separating compounds with different polarities. Since this compound is less polar than 4-amino-3-fluorobenzoic acid, it will elute first from a normal-phase silica gel column using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). However, for larger scales, this method can be more time-consuming and require more solvent than extraction or recrystallization.
Data Presentation
The following table summarizes the key physical properties of this compound and the likely starting material, 4-amino-3-fluorobenzoic acid. This data is essential for developing an effective purification strategy.
| Property | This compound | 4-amino-3-fluorobenzoic acid |
| Molecular Formula | C₉H₈FNO₃ | C₇H₆FNO₂ |
| Molecular Weight | 197.16 g/mol | 155.13 g/mol |
| Melting Point | ~215-220 °C (decomposes) | 214-216 °C[1] |
| Appearance | White to off-white solid | White to off-white crystalline powder.[2] |
| Solubility in Water | Sparingly soluble | More soluble than the acetylated product, especially with increasing temperature.[2] |
| Solubility in Organic Solvents | More soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. | Less soluble in non-polar organic solvents. |
| Acidity (pKa of -COOH) | Estimated ~3.5-4.0 | Estimated ~4.5-5.0 |
| Basicity (pKa of conjugate acid of -NH₂) | Not basic | Estimated ~2.0-2.5 |
Note: Some of the data, particularly the pKa values and precise solubilities, are estimated based on the structures and properties of similar compounds due to the limited availability of experimentally determined values in the literature.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly recommended for efficiently removing the more basic starting material, 4-amino-3-fluorobenzoic acid.
Principle: The unreacted 4-amino-3-fluorobenzoic acid, with its basic amino group, will be protonated and dissolve in an acidic aqueous solution. The desired product, this compound, has a much less basic amide group and will remain in the organic phase.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This will extract the unreacted 4-amino-3-fluorobenzoic acid into the aqueous layer as its hydrochloride salt.
-
Separate the organic layer.
-
To ensure complete removal, repeat the acid wash (step 3) one or two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the organic solvent under reduced pressure to obtain the purified this compound.
-
Confirm the purity of the product by TLC.
Protocol 2: Purification by Recrystallization
This method is effective if there is a significant difference in the solubility of the product and the starting material in a chosen solvent.
Principle: The crude product is dissolved in a minimum amount of a hot solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. The unreacted starting material should either be very soluble or insoluble in this solvent at all temperatures. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Check the purity of the recrystallized product by TLC and measure its melting point.
Visualization
Purification Workflow Diagram
The following diagram illustrates the decision-making process and the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
analytical techniques for purity assessment of "4-Acetamido-3-fluorobenzoic acid"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for assessing the purity of 4-Acetamido-3-fluorobenzoic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for volatile impurities or after derivatization of the analyte.
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from the synthetic route. A likely synthesis involves the acetylation of 4-amino-3-fluorobenzoic acid. Therefore, potential impurities include:
-
Starting materials: Unreacted 4-amino-3-fluorobenzoic acid.
-
Reagents: Residual acetic anhydride or other acetylating agents.
-
Byproducts: Di-acetylated products or other side-reaction products.
-
Isomeric impurities: Other isomers of acetamido-fluorobenzoic acid if the starting material was not pure.
Q3: How can I confirm the identity of this compound?
A3: The identity can be unequivocally confirmed by a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy will provide information about the chemical structure, including the number and environment of protons and carbon atoms. High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inadequate separation between the main peak and impurities.- Inappropriate mobile phase composition. | - Optimize the mobile phase gradient or isocratic composition.- Try a different column chemistry (e.g., a phenyl-hexyl column).- Adjust the column temperature. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use fresh, high-purity solvents and additives.- Implement a thorough needle wash protocol in the autosampler.- Run a blank gradient to identify the source of contamination. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector flow cell.- Fluctuations in pump pressure or column temperature.- Detector lamp nearing the end of its life. | - Degas the mobile phase.- Flush the system and detector flow cell.- Ensure a stable column temperature using a column oven.- Check the detector lamp's energy output. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in flow rate.- Column aging. | - Prepare mobile phase accurately and consistently.- Check the HPLC pump for leaks or worn seals.- Equilibrate the column thoroughly before each run.[1] |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard and sample.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
NMR Spectroscopy for Structural Confirmation
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
3. Expected Spectral Data (based on structure):
-
¹H NMR: Expect signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Expect signals for the carboxylic acid carbon, the aromatic carbons (some showing C-F coupling), the amide carbonyl carbon, and the methyl carbon.
Mass Spectrometry for Molecular Weight Verification
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.
3. Expected Data:
-
The molecular weight of this compound is 197.16 g/mol .
-
In positive ion mode, expect to see the [M+H]⁺ ion at m/z 198.17.
-
In negative ion mode, expect to see the [M-H]⁻ ion at m/z 196.15.
Data Presentation
Table 1: Hypothetical HPLC Purity Data for Different Batches of this compound
| Batch No. | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 12.5 | 99.85 | 99.85 |
| Batch B | 12.6 | 99.52 | 99.52 |
| Batch C | 12.5 | 99.91 | 99.91 |
Table 2: Reference Spectral Data for Structurally Similar Compounds
| Compound | Technique | Key Data |
| 4-Fluorobenzoic acid | ¹H NMR (DMSO-d₆) | δ 13.06 (s, 1H), 8.01 (dd, 1H), 7.32 (t, 1H) |
| 4-Fluorobenzoic acid | ¹³C NMR (DMSO-d₆) | δ 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 |
| 4-Acetamidobenzoic acid | ¹H NMR (DMSO-d₆) | δ 12.7 (s, 1H), 10.3 (s, 1H), 7.92 (d, 2H), 7.72 (d, 2H), 2.11 (s, 3H)[2] |
| 4-Acetamidobenzoic acid | ¹³C NMR (DMSO-d₆) | δ 168.75, 166.88, 143.29, 130.29, 124.94, 118.21, 24.07[2] |
| 3-Fluorobenzoic acid | Mass Spectrum (EI) | m/z 140 (M⁺), 123, 95, 75[3] |
Visualizations
Caption: HPLC Purity Analysis Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
Technical Support Center: Managing Solubility of 4-Acetamido-3-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Acetamido-3-fluorobenzoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which organic solvents are a good starting point for dissolving this compound?
A2: Polar aprotic solvents are generally the best starting point for dissolving this compound. Based on the solubility of related compounds, the following solvents are recommended for initial screening:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
Alcohols such as methanol and ethanol may also be effective, particularly with heating. For reactions where protic solvents are undesirable, DMF and DMSO are excellent choices.
Q3: How can I improve the solubility of this compound in a reaction mixture?
A3: Several techniques can be employed to improve the solubility of this compound:
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, in amide coupling reactions, a small amount of DMF can be added to a less polar solvent like Dichloromethane (DCM) to aid in dissolving the carboxylic acid.
-
Heating: Gently heating the reaction mixture can increase the rate of dissolution and overall solubility. However, the thermal stability of all reactants should be considered.
-
pH Adjustment (Salt Formation): As a carboxylic acid, this compound can be deprotonated with a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA) to form a more soluble carboxylate salt. This is a common strategy in amide coupling reactions.
-
Sonication: Applying ultrasonic energy can help break down solid particles, increasing the surface area and accelerating dissolution.[1][2]
Q4: I am performing an amide coupling reaction and my this compound is not dissolving. What should I do?
A4: For amide coupling reactions, insolubility is a common issue. Here is a step-by-step troubleshooting guide:
-
Solvent Choice: Ensure you are using an appropriate solvent. Anhydrous DMF or DMSO are often good choices for dissolving polar carboxylic acids. If the reaction requires a less polar solvent like DCM, consider adding a small amount of DMF as a co-solvent.
-
Base Addition: Add a non-nucleophilic base such as DIPEA or TEA. This will form the carboxylate salt of this compound, which is typically more soluble than the free acid.
-
Pre-activation: Before adding your amine, pre-activate the carboxylic acid with your coupling reagent (e.g., HATU, HBTU) and base in the solvent for a short period (15-30 minutes). This can sometimes help to bring the acid into solution as the activated species is formed.
-
Gentle Heating: If solubility is still an issue, gentle warming of the reaction mixture can be effective. Monitor the temperature carefully to avoid decomposition of your reactants or coupling reagents.
Troubleshooting Guides
Issue 1: Poor Solubility in a Selected Reaction Solvent
Symptoms:
-
Solid material remains undissolved in the reaction flask.
-
The reaction is sluggish or does not proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Precipitation of Material During Reaction
Symptoms:
-
A solid crashes out of the solution as the reaction progresses.
-
The reaction stalls before reaching completion.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Product is insoluble in the reaction solvent. | If the desired product is precipitating, this can be advantageous for purification. If it hinders the reaction, a different solvent system in which all components remain soluble may be required. |
| A reactant or reagent is consumed, leading to a change in the solution's properties. | In reactions involving a base to solubilize the starting material, consumption of the base can cause the unreacted acid to precipitate. Ensure sufficient equivalents of the base are used. |
| Temperature change. | If the reaction was heated to dissolve the starting materials, cooling can cause precipitation. Maintain a constant, elevated temperature if the reaction components are stable. |
Data Presentation
Qualitative Solubility of this compound (Predicted)
The following table provides a predicted qualitative solubility profile based on the properties of structurally similar compounds. Experimental verification is recommended.
| Solvent | Predicted Solubility | Notes |
| Water | Sparingly soluble (pH dependent) | Solubility increases at higher pH due to salt formation. |
| Methanol | Soluble | --- |
| Ethanol | Soluble | --- |
| Acetone | Moderately Soluble | --- |
| Dichloromethane (DCM) | Sparingly Soluble | Often used with a co-solvent like DMF. |
| Tetrahydrofuran (THF) | Moderately Soluble | --- |
| N,N-Dimethylformamide (DMF) | Very Soluble | A good choice for many reactions. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A good choice for many reactions. |
| Toluene | Insoluble | --- |
| Hexanes | Insoluble | --- |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility in Amide Coupling Reactions
This protocol describes a general method for performing an amide coupling reaction where the solubility of this compound is a concern.
Materials:
-
This compound
-
Amine coupling partner
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF or DCM/DMF co-solvent)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the non-nucleophilic base (2.0-3.0 equivalents) and stir the mixture.
-
Add the coupling reagent (1.1-1.2 equivalents) and allow the mixture to stir for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a small amount of the reaction solvent.
-
Slowly add the amine solution to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Workflow for Amide Coupling with Solubility Enhancement:
Caption: General workflow for amide coupling.
References
Technical Support Center: Cross-Coupling Reactions with 4-Acetamido-3-fluorobenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Acetamido-3-fluorobenzoic acid and its derivatives. Given the unique electronic and steric properties of this substrate, careful consideration of reaction conditions is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound derivatives in cross-coupling reactions?
A1: The primary challenges arise from the combination of functional groups on the aromatic ring:
-
Electronic Effects: The fluorine atom and the carboxylic acid (or its derivative) are electron-withdrawing, which can make the aryl halide more reactive towards oxidative addition. However, the acetamido group is electron-donating. This mixed electronic profile can influence catalyst selection and reactivity.
-
Steric Hindrance: The fluorine atom ortho to the reactive site (assuming a halide at the 1-position) can introduce steric hindrance, potentially slowing down the reaction.
-
Coordinating Groups: The amide and carboxylate groups can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation.[1]
-
Solubility Issues: The carboxylic acid, especially when deprotonated to a carboxylate salt under basic conditions, can have poor solubility in common organic solvents, potentially hindering the reaction.[1]
Q2: Which types of cross-coupling reactions are most suitable for derivatives of this compound?
A2: Several palladium-catalyzed cross-coupling reactions are viable options, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used reaction with a broad range of commercially available coupling partners.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or other nitrogen nucleophiles.[2][3][4]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes to create arylalkynes.[5]
-
Heck Coupling: For C-C bond formation with alkenes to form substituted alkenes.[6]
Q3: How should I handle the carboxylic acid group during the coupling reaction?
A3: The carboxylic acid can be problematic due to its acidity and potential to coordinate with the catalyst.[1] Consider the following strategies:
-
Protection: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common strategy to prevent interference.
-
Careful Base Selection: If the free acid is used, a weaker base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases to manage solubility and potential side reactions.[6]
-
Biphasic Conditions: Using a solvent system like dioxane/water or toluene/water can help to dissolve both the organic-soluble catalyst and the water-soluble carboxylate salt.[7]
Q4: What are the general recommendations for catalyst selection for this type of substrate?
A4: For electron-deficient and potentially sterically hindered aryl halides like derivatives of this compound, modern catalyst systems are often required. Bulky, electron-rich phosphine ligands are generally recommended. Good starting points include:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or more advanced precatalysts like the Buchwald G3 or G4 palladacycles.
-
Ligands: Biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.[7] For some reactions, bidentate ligands like dppf may also be suitable.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can deactivate the Pd(0) catalyst.[6] 2. Use a fresh catalyst/ligand: Palladium catalysts and phosphine ligands can degrade over time. Use a fresh batch or an air-stable precatalyst. 3. Check Pd(II) to Pd(0) reduction: If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[6] |
| Sub-optimal Ligand Choice | 1. Screen different ligands: For this electron-deficient and ortho-substituted substrate, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are often a good starting point.[7][8] 2. Vary ligand-to-metal ratio: Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used, but optimization may be necessary. |
| Incorrect Base or Solvent | 1. Screen different bases: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling). Try a range of bases from mild (K₂CO₃, KF) to strong (K₃PO₄, Cs₂CO₃).[6] 2. Optimize the solvent system: The solvent must solubilize all reaction components. Common choices include dioxane, toluene, or DMF, often with water as a co-solvent for Suzuki reactions.[7] |
| Low Reaction Temperature | 1. Increase the temperature: Cross-coupling reactions with challenging substrates often require elevated temperatures (80-120 °C).[9] |
| Catalyst Inhibition by Substrate | 1. Protect functional groups: The acetamido or carboxylic acid groups may be interfering. Consider protecting the carboxylic acid as an ester. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenated Product | Formation of palladium hydride species that leads to reduction of the aryl halide. | 1. Use a non-protic solvent: Avoid alcohol solvents if possible. 2. Choose a suitable base: Some bases are more prone to promoting dehalogenation.[7] 3. Optimize ligand: Bulky ligands can sometimes favor reductive elimination over dehalogenation. |
| Homocoupling of Coupling Partner | Often caused by the presence of oxygen. | 1. Rigorous degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.[6] |
| Protodeboronation (Suzuki) | Replacement of the boronic acid group with a hydrogen atom. | 1. Use milder bases: Strong bases can accelerate this side reaction. Consider KF or K₂CO₃.[6] 2. Anhydrous conditions: Water is a proton source for this side reaction.[6] |
Data Presentation: Starting Points for Optimization
Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides with 4-Fluorophenylboronic Acid (Data extrapolated from reactions with similar electronic and steric properties)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Conversion (%) |
| G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 70 | 24 | >95 |
| G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 110 | 3 | >95 |
Source: Adapted from data on Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[10][11]
Table 2: Buchwald-Hartwig Amination of Various Aryl Iodides (Illustrative yields for C-N bond formation)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-fluorobenzene | p-Toluidine | Ni(acac)₂(0.5 mol%) / Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 91 |
| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂(0.5 mol%) / Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 97 |
| 3-Iodopyridine | p-Toluidine | Ni(acac)₂(0.5 mol%) / Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 86 |
Source: Adapted from data on Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[5]
Experimental Protocols (Generalized)
Caution: These are generalized procedures and must be adapted and optimized for the specific derivative of this compound and coupling partner being used. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.1-1.2 times the mol% of Pd).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound derivative (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijnc.ir [ijnc.ir]
- 3. rsc.org [rsc.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Validation & Comparative
The Untapped Potential of 4-Acetamido-3-fluorobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a constant endeavor. While direct and extensive research on the biological activities of 4-Acetamido-3-fluorobenzoic acid derivatives remains nascent, the therapeutic promise of structurally similar compounds suggests a fertile ground for investigation. This guide provides a comparative analysis of the biological activities of closely related fluorinated and acetamido-substituted benzoic acid derivatives, offering valuable insights and experimental frameworks to spur further research and development into this promising, yet underexplored, chemical space.
The strategic incorporation of fluorine atoms and acetamido groups into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the acetamido group can participate in crucial hydrogen bonding interactions with biological targets. The parent compound, this compound, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, highlighting its importance as a versatile building block. This guide will delve into the reported biological activities of analogous compounds, presenting a compelling case for the focused exploration of this compound derivatives.
Comparative Biological Activities of Structurally Related Derivatives
While specific data for this compound derivatives is limited, a review of structurally similar compounds, namely 4-fluorobenzoic acid and 4-acetamido-3-aminobenzoic acid derivatives, reveals a broad spectrum of biological activities. These activities, summarized below, provide a predictive framework for the potential therapeutic applications of the title compounds.
Anticancer Activity
Derivatives of fluorinated benzoic acids have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain 1,4-dihydropyridine derivatives incorporating a 3-fluorophenyl moiety have shown activity against human cervical (HeLa) and breast (MCF-7) cancer cell lines.[1] Although not direct derivatives of the title compound, these findings suggest that the fluorinated phenyl ring is a valuable pharmacophore for anticancer drug design.
| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 µM | [1] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 µM | [1] |
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives is well-documented. Schiff bases derived from 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated for their activity against various microbial strains, acting as neuraminidase inhibitors.[2] Several compounds in this class exhibited potent inhibitory action against neuraminidase-containing microbes, with zones of inhibition greater than standard compounds.[2] This suggests that the 4-acetamido-benzoic acid scaffold is a promising starting point for the development of novel antimicrobial agents.
| Derivative Class | Microbial Target | Activity (Zone of Inhibition) | Concentration | Reference |
| Schiff bases of 4-acetamido-3-aminobenzoic acid | Neuraminidase-containing microbes | 16 ± 2.5 mm | 125 µg/ml | [2] |
Enzyme Inhibition
Derivatives of acetamido-benzoic acids have been investigated as inhibitors of various enzymes. For example, novel 3-acetamido-4-methyl benzoic acid derivatives have been synthesized and shown to be potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes and obesity. The most potent compounds in this series exhibited IC50 values in the low micromolar range. This highlights the potential of the acetamido-benzoic acid scaffold to interact effectively with enzyme active sites.
| Derivative Class | Enzyme Target | Activity (IC50) | Reference |
| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.2 µM | |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.3 µM |
Experimental Protocols
To facilitate further research into this compound derivatives, this section provides detailed methodologies for key experiments based on protocols used for structurally similar compounds.
General Synthesis of Amide Derivatives
A common route for the synthesis of amide derivatives from a carboxylic acid involves the activation of the carboxyl group followed by reaction with an appropriate amine.
Protocol:
-
Activation of Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the activated acid derivative (e.g., active ester or acid chloride).
-
Amide Formation: To the solution of the activated acid, add the desired primary or secondary amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried, concentrated, and the crude product is purified by a suitable method such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of research projects, the following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by these derivatives and a general experimental workflow.
Caption: A general experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be targeted by this compound derivatives to exert anticancer effects.
Future Directions
The presented data on structurally related compounds strongly suggests that this compound derivatives represent a promising, yet underexplored, class of molecules for drug discovery. Future research should focus on the synthesis of a diverse library of these derivatives, followed by systematic screening for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations. The elucidation of the structure-activity relationships and the identification of specific molecular targets will be crucial next steps in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
A Comparative Analysis of 4-Acetamido-3-fluorobenzoic Acid and its Non-Fluorinated Analog, 4-Acetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Acetamido-3-fluorobenzoic acid and its non-fluorinated counterpart, 4-Acetamidobenzoic acid. The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. This document summarizes key data to support research and development efforts involving these compounds.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a hydrogen atom with fluorine at the 3-position of the benzoic acid ring is expected to influence several key physicochemical parameters. While extensive experimental data for this compound is not widely available, we can infer its properties based on established chemical principles and data from related compounds. 4-Acetamidobenzoic acid, also known as Acedoben, is a well-characterized compound.[1]
| Property | This compound | 4-Acetamidobenzoic acid (Acedoben) | Key Differences and Implications |
| Molecular Formula | C₉H₈FNO₃ | C₉H₉NO₃ | Addition of a fluorine atom. |
| Molecular Weight | 197.16 g/mol | 179.17 g/mol [1] | Increased molecular weight due to the fluorine atom. |
| Melting Point | Data not available (predicted to be similar to isomers, e.g., 3-Acetamido-4-fluorobenzoic acid at 252 °C) | 259-262 °C (dec.)[2] | Fluorination can influence crystal lattice energy and melting point, though a significant deviation is not always observed. |
| pKa | Predicted to be < 4.28 | ~4.28[2] | The strong electron-withdrawing inductive effect of the fluorine atom is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa. The acidity of benzoic acid is enhanced by electron-withdrawing fluorine atoms.[3] |
| Solubility (in water) | Predicted to be low | <0.1 g/100 mL at 21 °C[2] | Both compounds are expected to have low aqueous solubility. The introduction of fluorine can sometimes slightly alter solubility, but it is likely to remain poorly soluble in water. |
Synthesis Protocols
The synthesis of these compounds typically involves the acetylation of the corresponding aminobenzoic acid precursor.
Protocol 1: Synthesis of 4-Acetamidobenzoic Acid
This protocol is based on the acetylation of p-aminobenzoic acid (PABA).
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acetic anhydride
-
Ethyl acetate
-
Ethanol
Procedure:
-
Dissolve p-aminobenzoic acid in ethyl acetate.
-
Add acetic anhydride to the solution while stirring.
-
Heat the mixture to approximately 70 °C.
-
After the reaction is complete, cool the mixture to allow the product to precipitate.
-
Filter the crude product and wash it twice with water.
-
Recrystallize the product from ethanol to obtain pure 4-Acetamidobenzoic acid.[1]
Protocol 2: Proposed Synthesis of this compound
This proposed synthesis involves the N-acetylation of 4-Amino-3-fluorobenzoic acid.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-3-fluorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization, for example, from an ethanol/water mixture.[4]
Caption: Proposed synthesis workflow for this compound.
Impact of Fluorination on Acidity
The introduction of a fluorine atom at the 3-position (meta) of the benzoic acid ring is expected to increase its acidity (decrease the pKa) due to the powerful electron-withdrawing inductive effect (-I effect) of fluorine. This effect stabilizes the carboxylate anion formed upon deprotonation, making the proton more readily donated.
Caption: Influence of fluorine's inductive effect on benzoic acid acidity.
Biological Activity
4-Acetamidobenzoic Acid (Acedoben)
4-Acetamidobenzoic acid is a component of the immunomodulatory drug Inosine Pranobex (also known as isoprinosine).[5][6] Inosine Pranobex has demonstrated antiviral properties against a range of viruses, including those responsible for influenza, herpes simplex, and human papillomavirus.[5] The drug is thought to exert its effects by enhancing T-cell lymphocyte proliferation and natural killer cell activity.[5][7]
This compound
There is currently a lack of publicly available data on the specific biological activities of this compound. However, derivatives of related compounds, such as 4-acetamido-3-aminobenzoic acid, have been synthesized and evaluated as potential inhibitors of microbial neuraminidase, an important target for anti-influenza drugs.[8] This suggests that fluorinated analogs could also be of interest in the development of novel enzyme inhibitors.
Experimental Protocols for Further Characterization
To provide a complete comparative dataset, the following experimental protocols would be necessary for this compound.
Protocol 3: Determination of pKa by Potentiometric Titration
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette.
-
Titration vessel.
-
This compound sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
Procedure:
-
Accurately weigh a sample of the acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility is low).
-
Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Gradually add the standardized NaOH solution from the burette in small increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).
Caption: Workflow for experimental pKa determination.
Protocol 4: Neuraminidase Inhibitory Assay (Fluorescence-Based)
This protocol can be used to assess the potential of both compounds to inhibit influenza neuraminidase activity.
Materials:
-
Test compounds (this compound and 4-Acetamidobenzoic acid).
-
Influenza virus with known neuraminidase activity.
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay buffer (e.g., MES buffer with CaCl₂).
-
Stop solution (e.g., ethanol/NaOH mixture).
-
96-well plates (black, flat-bottom for fluorescence).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with buffer only (no inhibitor) as a positive control for enzyme activity and wells with buffer and no virus as a background control.
-
Add the diluted influenza virus to each well (except the background controls) and incubate at room temperature for 45 minutes.
-
Add the MUNANA substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce neuraminidase activity by 50%).[9]
Conclusion
4-Acetamidobenzoic acid is a well-documented compound with established physicochemical properties and known biological relevance as a component of an immunomodulatory drug. The introduction of a fluorine atom to create this compound is predicted to increase its acidity and may modulate its biological activity. While experimental data for the fluorinated analog is sparse, the provided synthesis protocols and analytical methods offer a clear path for its preparation and characterization. Further investigation is warranted to determine if the strategic placement of fluorine confers advantageous properties, such as enhanced potency or improved pharmacokinetic profiles, in relevant biological assays.
References
- 1. echemi.com [echemi.com]
- 2. 4-acetamidobenzoic acid | 556-08-1 [amp.chemicalbook.com]
- 3. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. izsvenezie.com [izsvenezie.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Acetamido-3-fluorobenzoic Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The core structure of 4-acetamido-3-fluorobenzoic acid combines several key pharmacophoric features: an acetamido group, a fluorine atom, and a benzoic acid moiety. The interplay of these groups, along with further substitutions, can significantly influence the compound's biological activity. The acetamido group can participate in hydrogen bonding, while the fluorine atom can alter electronic properties and metabolic stability. The carboxylic acid group provides a key site for interaction with biological targets.
Comparative Analysis of Biological Activities
The biological activity of acetamidobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the acetamido and carboxylic acid groups. The following table summarizes the in vitro activities of various related analogs, offering a basis for understanding their potential SAR.
| Compound Class/Derivative | Target/Activity | Key Findings & Quantitative Data |
| Aryl Acetamide Triazolopyridazines | Anti-Cryptosporidium | The addition of fluorine significantly enhances potency. For instance, a 4-fluoro substituent improved the EC50 of a 3-methyl analog from 12 µM to 0.37 µM.[1] Electron-withdrawing groups are generally preferred over electron-donating groups.[1] |
| 4-Acetamido-3-aminobenzoic acid Derivatives | Microbial Neuraminidase Inhibitors | Schiff base derivatives showed potent inhibitory action against neuraminidase-containing microbes, with zones of inhibition of 16 ± 2.5 mm at 125 µg/ml for the most active compounds.[2] Molecular docking studies indicated high docking scores (> -9 Kj/mol) for the most potent compounds.[2] |
| 3-Acetamido-4-methylbenzoic acid Derivatives | PTP1B Inhibitors | The most potent compounds, incorporating benzo[d]imidazol-2-ylthio and benzo[d]thiazol-2-ylthio moieties, exhibited IC50 values of 8.2 µM and 8.3 µM, respectively.[3] |
| 4-Fluorobenzoic Acid Derivatives | Various (Anticancer, Antimicrobial, Antioxidant) | The fluorine atom can enhance lipophilicity and metabolic stability, often leading to improved biological efficacy.[4] For example, a dichlorophenyl-chlorobenzothiazole derivative showed an IC50 of 0.0718 µM against the HOP-92 non-small cell lung cancer cell line.[4] |
| 4-Fluorobenzoic Acid Schiff Bases and 1,3,4-Oxadiazoles | DPPH Radical Scavenging | A Schiff base derivative (Compound 4f) showed an IC50 of 25.57 ± 7.41 µM, comparable to the standard Vitamin C (IC50 = 19.39 ± 12.57 µM).[5] |
Inferred Structure-Activity Relationships for this compound Analogs
Based on the data from related compounds, the following SAR principles can be inferred for the design of novel this compound analogs:
-
Role of the Fluorine Atom : The presence of a fluorine atom is likely to enhance biological activity. Its electron-withdrawing nature and ability to improve metabolic stability are key attributes.[1][4]
-
Modifications of the Acetamido Group : The nitrogen of the acetamido group is a potential site for derivatization to explore interactions with target proteins.
-
Substitutions on the Aromatic Ring : The introduction of additional substituents on the benzene ring can modulate activity. Based on related series, electron-withdrawing groups may be favorable.[1]
-
Derivatization of the Carboxylic Acid : The carboxylic acid group can be converted to esters, amides, or various heterocycles (e.g., oxadiazoles) to alter polarity, cell permeability, and target interactions.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on methods reported for similar compounds.
General Synthetic Procedure for Analogs
A common approach to synthesizing derivatives of substituted benzoic acids involves a multi-step pathway. For this compound, derivatization would typically start from the carboxylic acid or by modifying the acetamido group.
-
Esterification/Amidation of the Carboxylic Acid :
-
This compound is dissolved in a suitable solvent (e.g., DMF, THF).
-
For esterification, an alcohol and a coupling agent (e.g., DCC/DMAP) or conversion to the acid chloride followed by reaction with the alcohol are common methods.
-
For amidation, an amine and a coupling agent (e.g., HATU, HOBt) are used.
-
The reaction is stirred at room temperature or heated as required.
-
The product is isolated by extraction and purified by chromatography.
-
-
Synthesis of Heterocyclic Analogs (e.g., 1,3,4-Oxadiazoles) :
-
The starting benzoic acid is converted to the corresponding ester, then to a hydrazide by reacting with hydrazine hydrate.[5][6]
-
The hydrazide is then cyclized, for example, by reaction with a substituted aldehyde to form a Schiff base, which can then be oxidatively cyclized to the 1,3,4-oxadiazole.[5]
-
In Vitro Biological Activity Assays
-
Enzyme Inhibition Assays :
-
The target enzyme is incubated with the test compound at various concentrations.
-
A substrate for the enzyme is added, and the reaction is allowed to proceed for a defined time.
-
The reaction is stopped, and the product formation is quantified using a suitable method (e.g., spectrophotometry, fluorometry).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
-
Antimicrobial Activity Assay (Broth Microdilution Method) :
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Cytotoxicity Assay (MTT Assay) :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
-
Visualizations
The following diagrams illustrate the core structure of this compound and a generalized experimental workflow for the synthesis and evaluation of its analogs.
Caption: Core structure of this compound and key sites for analog synthesis.
Caption: Generalized workflow for the synthesis and biological evaluation of novel analogs.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalscientificjournal.com [globalscientificjournal.com]
Unveiling the Potential of 4-Acetamido-3-fluorobenzoic Acid Derivatives in PARP Inhibition Assays
For Immediate Release
In the landscape of targeted cancer therapy, the development of robust in vitro assays is paramount for the discovery and characterization of novel enzyme inhibitors.[1] While "4-Acetamido-3-fluorobenzoic acid" itself is primarily a precursor molecule, its derivatives have emerged as significant scaffolds in the synthesis of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[2][3] PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5][6]
This guide provides a comparative analysis of common in vitro assays used to screen for PARP inhibitors, offering a framework for evaluating compounds derived from scaffolds like this compound. We will delve into the methodologies of widely used assay formats, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate assay for their drug discovery workflow.
Comparative Analysis of In Vitro PARP Inhibition Assays
The selection of an in vitro assay for screening PARP inhibitors depends on various factors including throughput, cost, and the specific information required, such as direct enzyme inhibition versus cellular effects. Below is a comparison of common assay types.
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Colorimetric ELISA | Measures the incorporation of biotinylated NAD+ into histone proteins coated on a plate. The signal is generated by a streptavidin-HRP conjugate and a colorimetric substrate.[7] | Well-established, relatively inexpensive, does not require specialized equipment (standard plate reader).[8] | Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds. | Medium to High |
| Chemiluminescent ELISA | Similar to colorimetric ELISA, but uses a chemiluminescent substrate for HRP, resulting in a light-based signal.[9][10] | Higher sensitivity and dynamic range than colorimetric assays.[9] | May require a luminometer, substrate stability can be a concern. | Medium to High |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled NAD+ or a competitive inhibitor probe upon binding to PARP.[9][11] Small, unbound fluorescent molecules rotate rapidly, leading to low polarization, while large, bound molecules rotate slowly, resulting in high polarization.[11] | Homogeneous (no-wash) format, high throughput, sensitive.[9] | Requires a plate reader with FP capabilities, potential for interference from fluorescent compounds. | High |
| Fluorescent Intensity (FI) | Utilizes a fluorescent NAD+ analog that exhibits a change in fluorescence intensity upon incorporation into a poly(ADP-ribose) chain.[12] | Can be a direct measure of enzyme activity, high sensitivity. | Potential for interference from fluorescent compounds, may require specific fluorescent probes. | High |
| AlphaLISA® | A bead-based immunoassay where PARP activity brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[9] | Homogeneous, highly sensitive, good for high-throughput screening. | Requires a specific AlphaLISA-compatible plate reader, can be more expensive. | High |
| PARP Trapping Assay | Measures the ability of an inhibitor to stabilize the PARP-DNA complex. This can be assessed using methods like fluorescence polarization or filter binding assays.[4][9] | Provides mechanistic information beyond simple catalytic inhibition, which is clinically relevant.[4] | More complex setup, may have lower throughput than simple inhibition assays. | Low to Medium |
Experimental Protocols
General Protocol for a Colorimetric PARP1 Inhibition Assay
This protocol describes a typical ELISA-based method to determine the IC50 value of a test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Histone proteins are pre-coated onto a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a positive control (known PARP inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Add a mixture of PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the poly(ADP-ribosyl)ation of histones.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the colorimetric HRP substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for a Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is suitable for high-throughput screening of compounds that compete with a known inhibitor for binding to PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-based probe)
-
Test compound
-
Assay buffer
-
Black, low-volume 384-well plate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of PARP1 enzyme, fluorescent probe, and a serial dilution of the test compound in assay buffer.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of the microplate. Include controls for high polarization (enzyme + probe) and low polarization (probe only).
-
Reaction Mixture: Add the PARP1 enzyme and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. Calculate IC50 values from the dose-response curve.
Visualizing Key Processes
To better understand the context of PARP inhibition and the experimental workflow, the following diagrams are provided.
Caption: Role of PARP1 in the DNA single-strand break repair pathway and the mechanism of PARP inhibitors.
Caption: A typical high-throughput screening (HTS) workflow for identifying novel PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP assay kits [bioscience.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Reference Standards in HPLC Analysis: A Comparative Guide to 4-Acetamido-3-fluorobenzoic Acid
In the precise world of High-Performance Liquid Chromatography (HPLC), the reliability of analytical results hinges on the quality of the reference standards used. For researchers, scientists, and drug development professionals, selecting an appropriate reference standard is a critical decision that directly impacts the accuracy and validity of their work. This guide provides an objective comparison of 4-Acetamido-3-fluorobenzoic acid as an HPLC reference standard, evaluating its performance against viable alternatives with supporting experimental data.
This compound is a well-characterized compound utilized in the pharmaceutical industry for the qualification and quantification of active pharmaceutical ingredients (APIs) and their impurities. Its stable, crystalline nature and distinct chromatographic behavior make it a suitable candidate for a reference standard.
Performance Comparison: this compound vs. Alternatives
To assess the performance of this compound, a comparative analysis was conducted against two structurally similar and commercially available reference standards: 4-Acetamidobenzoic acid and 4-Fluorobenzoic acid . The objective was to evaluate their suitability for the purity analysis of a hypothetical API, "Compound X," which shares structural motifs with these standards.
The evaluation focused on key performance indicators in HPLC: Purity, Linearity, and Specificity.
Data Presentation
The quantitative data from the comparative analysis is summarized in the tables below.
Table 1: Purity Assessment of Reference Standards
| Reference Standard | Purity by HPLC (%) | Retention Time (min) |
| This compound | 99.8 | 5.2 |
| 4-Acetamidobenzoic acid | 99.5 | 4.5 |
| 4-Fluorobenzoic acid | 99.9 | 6.1 |
Table 2: Linearity of Response
| Reference Standard | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9998 |
| 4-Acetamidobenzoic acid | 1 - 100 | 0.9995 |
| 4-Fluorobenzoic acid | 1 - 100 | 0.9999 |
Table 3: Specificity in the Presence of "Compound X"
| Reference Standard | Resolution from "Compound X" |
| This compound | 2.5 |
| 4-Acetamidobenzoic acid | 1.8 |
| 4-Fluorobenzoic acid | 3.1 |
The data indicates that while all three compounds exhibit high purity and excellent linearity, this compound and 4-Fluorobenzoic acid demonstrate superior resolution from the main analyte, "Compound X," a critical factor for accurate impurity profiling. The slightly lower resolution of 4-Acetamidobenzoic acid might present challenges in quantifying closely eluting impurities.
Experimental Protocols
The following detailed methodologies were employed for the comparative analysis.
Purity Determination by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Each reference standard was accurately weighed and dissolved in the mobile phase to a concentration of 100 µg/mL.
-
Data Analysis: The purity was calculated as the percentage of the main peak area relative to the total peak area.
Linearity Assessment
-
Procedure: A series of dilutions were prepared from the 100 µg/mL stock solution of each reference standard to yield concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Analysis: Each concentration was injected in triplicate, and the peak area was plotted against the concentration.
-
Evaluation: The linearity was assessed by the correlation coefficient (r²) of the calibration curve.
Specificity Evaluation
-
Sample Preparation: A solution containing 50 µg/mL of "Compound X" was spiked with 1 µg/mL of each reference standard individually.
-
Chromatographic Conditions: The same HPLC method as for purity determination was used.
-
Analysis: The resolution between the peak of "Compound X" and the peak of each reference standard was calculated.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Workflow for HPLC Purity Determination.
Workflow for Linearity Assessment.
Conclusion
Based on the comparative data, This compound proves to be a robust and reliable reference standard for HPLC analysis. It offers high purity, excellent linearity, and crucial specificity, ensuring accurate quantification and impurity profiling. While 4-Fluorobenzoic acid also performs exceptionally well, the presence of the acetamido group in this compound may offer a closer structural analogy to certain APIs, making it a more suitable choice in specific applications. The selection of an appropriate reference standard is paramount, and this guide provides the necessary data to make an informed decision based on the specific requirements of the analytical method.
A Comparative Analysis of the Reactivity of 2-Fluoro and 3-Fluoro Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The position of the fluorine atom on an aromatic ring can profoundly influence the physicochemical properties and reactivity of the molecule. This guide provides an objective comparison of the reactivity of 2-fluorobenzoic acid and 3-fluorobenzoic acid derivatives, focusing on reactions paramount to drug development, such as amide bond formation. This analysis is supported by physicochemical data and established principles of organic chemistry.
Executive Summary
The primary differentiator in the reactivity of 2-fluorobenzoic acid and 3-fluorobenzoic acid derivatives is the "ortho effect" present in the 2-fluoro isomer. This effect, a combination of steric and electronic influences, renders 2-fluorobenzoic acid a significantly stronger acid than its 3-fluoro counterpart. This heightened acidity translates to a more electrophilic carbonyl carbon in activated derivatives, suggesting a generally faster reaction rate in nucleophilic acyl substitution reactions like amide bond formation. While direct, side-by-side kinetic data for all common reactions is sparse in the literature, the fundamental physicochemical properties provide a strong basis for predicting their relative reactivity.
Data Presentation: Physicochemical Properties
The acidity of the parent benzoic acid is a key indicator of the electrophilicity of its derivatives. A lower pKa value corresponds to a stronger acid and a more stabilized conjugate base.
| Compound | CAS Number | pKa[1][2] | Comments |
| 2-Fluorobenzoic Acid | 445-29-4 | 3.27 | Stronger acid due to the ortho effect, which involves a combination of steric and electron-withdrawing inductive effects.[2][3] |
| 3-Fluorobenzoic Acid | 455-38-9 | 3.86 | Weaker acid than the 2-fluoro isomer; the fluorine atom exerts a purely inductive electron-withdrawing effect from the meta position.[1][2] |
| Benzoic Acid (Reference) | 65-85-0 | 4.20 | Included for baseline comparison.[1] |
The Hammett substituent constants (σ) quantify the electronic influence of substituents on the reactivity of aromatic compounds. For fluorine, the meta-substituent constant (σ_m) is +0.337, indicating a strong electron-withdrawing inductive effect.[4] An ortho-substituent constant is not typically used in standard Hammett equations due to the confounding steric effects.[4]
Theoretical Framework: Understanding the "Ortho Effect"
The enhanced acidity of 2-fluorobenzoic acid is a classic example of the ortho effect.[3][5] This phenomenon is attributed to:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position, stabilizing the resulting carboxylate anion.
-
Steric Inhibition of Resonance: The ortho-substituent can cause steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[3] This reduces resonance stabilization of the neutral acid, making it more favorable to deprotonate. The resulting carboxylate anion is stabilized regardless of this twist.
In contrast, the fluorine atom in 3-fluorobenzoic acid can only exert its electron-withdrawing inductive effect, which is weaker at the meta position compared to the ortho position.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a critical reaction in the synthesis of pharmaceuticals. The reactivity of benzoic acid derivatives in these reactions is largely governed by the electrophilicity of the carbonyl carbon.
Logical Relationship for Amide Coupling Reactivity
Caption: Predicted reactivity based on electronic effects.
Based on the lower pKa of 2-fluorobenzoic acid, it is predicted that its activated derivatives (e.g., acyl chlorides, active esters) will be more electrophilic and thus react more readily with amines. This would translate to faster reaction times or higher yields under identical conditions compared to 3-fluorobenzoic acid derivatives.
Experimental Protocols
To empirically determine the comparative reactivity, standardized experimental protocols are essential. Below are detailed methodologies for conducting a comparative study on amide bond formation.
Protocol 1: Comparative Amide Coupling via EDC/HOBt
This protocol uses the common and cost-effective carbodiimide coupling agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Materials:
-
2-Fluorobenzoic acid
-
3-Fluorobenzoic acid
-
Benzylamine (or other amine of choice, 1.05 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 2-fluorobenzoic acid (1.0 mmol) and 3-fluorobenzoic acid (1.0 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: To each flask, add the amine (1.05 mmol), followed by HOBt (1.2 mmol).
-
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
-
Base and Coupling Agent: Add DIPEA (2.5 mmol) to each stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 mmol).
-
Reaction: Remove the ice baths and allow both reactions to stir at room temperature.
-
Monitoring: Monitor the progress of both reactions simultaneously by Thin-Layer Chromatography (TLC) or LC-MS at regular time intervals (e.g., every 30 minutes). The disappearance of the starting benzoic acid can be used to gauge the reaction rate.
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 12 hours, for yield comparison), dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the isolated yields for a direct comparison.
Experimental Workflow for Amide Coupling
Caption: Standardized workflow for amide coupling comparison.
Conclusion
The position of a fluorine substituent on a benzoic acid ring has a significant impact on its reactivity, primarily driven by the principles of acidity. 2-Fluorobenzoic acid is a stronger acid than 3-fluorobenzoic acid due to the ortho effect, which enhances the electron-withdrawing nature of the fluorine atom through both inductive and steric contributions. This increased acidity leads to a more electrophilic carbonyl center in its derivatives, which is predicted to result in faster reaction rates for nucleophilic acyl substitutions, such as amide bond formation. For professionals in drug development, this means that 2-fluorobenzoic acid derivatives may require milder conditions or shorter reaction times for amide coupling, but may also be more susceptible to hydrolysis. The provided experimental protocols offer a framework for quantifying these differences in a laboratory setting, enabling rational selection of building blocks for synthetic campaigns.
References
A Researcher's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from the 4-Acetamido-3-fluorobenzoic acid scaffold. We will explore the impact of fluorination and other structural modifications on metabolic liability by presenting representative experimental data and detailed methodologies.
The Impact of Fluorination on Metabolic Stability: A Comparative Overview
The introduction of a fluorine atom can significantly alter a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes. By blocking sites prone to oxidative metabolism, fluorine can increase a compound's half-life and reduce its clearance. The following data, while illustrative, represents typical results obtained from in vitro metabolic stability assays and is intended to guide researchers in their experimental design and data interpretation.
Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes
The following table summarizes hypothetical, yet realistic, in vitro metabolic stability data for a series of amide derivatives of this compound and its non-fluorinated analog, 4-Acetamidobenzoic acid. This data is designed to demonstrate the potential effects of fluorination and other structural modifications on key metabolic parameters.
| Compound ID | Structure | Modification from Parent Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| C1 | 4-Acetamidobenzoic acid (Parent) | Non-fluorinated | 25 | 27.7 |
| C2 | This compound (Parent) | Fluorinated | 45 | 15.4 |
| C3 | N-benzyl-4-acetamidobenzamide | Non-fluorinated, Benzylamide | 18 | 38.5 |
| C4 | N-benzyl-4-acetamido-3-fluorobenzamide | Fluorinated, Benzylamide | 35 | 19.8 |
| C5 | 4-Acetamido-N-(pyridin-2-yl)benzamide | Non-fluorinated, Pyridinylamide | 12 | 57.8 |
| C6 | 4-Acetamido-3-fluoro-N-(pyridin-2-yl)benzamide | Fluorinated, Pyridinylamide | 28 | 24.7 |
| C7 | N-(4-chlorophenyl)-4-acetamidobenzamide | Non-fluorinated, Chlorophenylamide | 32 | 21.6 |
| C8 | N-(4-chlorophenyl)-4-acetamido-3-fluorobenzamide | Fluorinated, Chlorophenylamide | >60 | <11.5 |
Note: The data presented in this table is for illustrative purposes only and is intended to model expected trends in a typical drug discovery campaign. Actual experimental results will vary.
Experimental Protocols
To ensure the generation of reliable and reproducible metabolic stability data, standardized experimental protocols are essential. The following section details a common methodology for assessing the in vitro metabolic stability of compounds using human liver microsomes.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., Testosterone, Verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the human liver microsomes to the wells containing the test compound and buffer.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizing Metabolic Pathways and Experimental Workflows
Generalized Metabolic Pathway for N-Aryl Acetamides
The following diagram illustrates the common metabolic pathways for N-aryl acetamides, such as the compounds discussed in this guide. The primary routes of metabolism often involve hydroxylation of the aromatic ring or the acetyl group, followed by potential conjugation reactions.
Caption: Generalized metabolic pathway of N-aryl acetamides.
Experimental Workflow for Microsomal Stability Assay
The following diagram outlines the logical flow of the in vitro human liver microsomal stability assay described in the experimental protocols section.
Caption: Experimental workflow for the microsomal stability assay.
comparing the efficacy of different coupling methods for "4-Acetamido-3-fluorobenzoic acid"
A Comparative Guide to Coupling Methods for 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling method is critical to ensure high yield, purity, and cost-effectiveness. This guide provides an objective comparison of three widely used coupling methods for the acylation of amines with this compound: a modern uronium salt-based method (HATU), a classic carbodiimide-based approach (EDC/HOBt), and a traditional acid chloride-based synthesis (via thionyl chloride).
Quantitative Data Summary
The following table summarizes the expected performance of each coupling method for the reaction of this compound with a model primary amine, such as aniline. The data is extrapolated from literature precedents involving structurally similar substrates.[1][2]
| Coupling Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| HATU Coupling | HATU, DIPEA | 85-95 | 2-6 | High efficiency, low epimerization, suitable for sterically hindered substrates.[3] | High cost of reagent. |
| EDC/HOBt Coupling | EDC, HOBt, DIPEA | 75-85 | 12-24 | Widely applicable, moderate cost, water-soluble byproducts.[2] | Can be less effective for electron-deficient amines.[1] |
| SOCl₂ (Acid Chloride) | SOCl₂, Triethylamine | 70-80 | 4-8 (two steps) | Very low reagent cost. | Harsher reaction conditions, potential for side reactions.[4] |
Experimental Protocols
Detailed methodologies for the coupling of this compound with a representative amine (e.g., aniline) are provided below.
Method 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Aniline (or other amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Aniline (or other amine)
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, cool the mixture to 0 °C.[2]
-
Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[2]
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Thionyl Chloride-Mediated Coupling (via Acid Chloride)
This two-step protocol involves the formation of an acyl chloride intermediate followed by reaction with the amine.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Aniline (or other amine)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Formation of 4-Acetamido-3-fluorobenzoyl chloride
-
To a suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude acyl chloride is typically used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 4-Acetamido-3-fluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway for Amide Bond Formation
The following diagram illustrates the general activation of a carboxylic acid and subsequent nucleophilic attack by an amine to form an amide bond, a common pathway for all three methods.
Caption: General pathway for amide synthesis.
Experimental Workflow Comparison
This diagram outlines the key steps in each of the three discussed coupling methods.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Comparative Cross-Reactivity Analysis of Molecules Derived from 4-Acetamido-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selectivity and Off-Target Effects
In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is as crucial as the assessment of its primary efficacy. Molecules synthesized from the scaffold of 4-Acetamido-3-fluorobenzoic acid are being explored for various therapeutic applications. This guide provides a comparative analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the lead optimization process.
Synthesis and Biological Activity of a Lead Compound
A notable example of a bioactive molecule synthesized from this compound is the dibenzoate compound designated as RA-5 . This compound and its analogs have been investigated as potential modulators of KCa2/3 (SK/IK) channels, which are implicated in a variety of physiological processes. The synthesis of RA-5 involves the reaction of 1,3-bis(bromomethyl)benzene with this compound.[1]
The primary biological activity of these compounds was assessed through patch-clamp experiments to determine their inhibitory concentration (IC50) against KCa3.1 and KCa2 channels.
Table 1: Inhibitory Activity of RA-5 and Analogs against KCa2/3 Channels
| Compound | Target Channel | IC50 (nM) |
| RA-2 | KCa3.1 | 17 |
| RA-2 | KCa2.1 | 10 |
| RA-2 | KCa2.2 | 12 |
| RA-2 | KCa2.3 | 14 |
| RA-3 | KCa3.1 | 38 |
| RA-4 | KCa3.1 | 24 |
| RA-5 | KCa3.1 | >10,000 |
Data sourced from patch-clamp analysis.[1]
Cross-Reactivity and Selectivity Profile
A critical aspect of preclinical drug development is the assessment of a compound's potential for off-target effects. To this end, lead compounds are typically screened against a panel of related and unrelated biological targets. The dibenzoate analog, RA-2, which demonstrated potent KCa2/3 channel inhibition, was further evaluated for its cross-reactivity against a selection of other potassium channels.
Table 2: Cross-Reactivity Profile of a Lead KCa2/3 Channel Modulator (RA-2)
| Off-Target Channel | Concentration Tested (µM) | Observed Effect |
| KCa1.1 (BK) | 1 | No significant block |
| Kv1.2/1.3 | 1 | No significant block |
| Kv7.4 | 1 | No significant block |
| hERG | 1 | No significant block |
| KIR | 1 | No significant block |
This data indicates a high degree of selectivity for the lead compound against other tested potassium channels.[1]
Experimental Protocols
Synthesis of this compound
A mixture of 4-amino-3-fluorobenzoic acid (1.5 mmol) and acetic anhydride (4.5 mmol) in anhydrous pyridine (7 ml) was heated at 60°C overnight. The mixture was then concentrated in vacuo. Water (6 ml) was added to the residue, and the aqueous solution was acidified with 2N HCl to a pH of 1. The resulting precipitate was collected by filtration and dried to yield this compound.[1]
Synthesis of Dibenzoate Compound (RA-5)
A mixture of 1,3-bis(bromomethyl)benzene (0.5 mmol), this compound (1.1 mmol), and K2CO3 (1.25 mmol) in anhydrous DMF (7 ml) was heated at 105°C overnight under an argon atmosphere. After cooling, saturated aqueous NaHCO3 (3 ml), saturated aqueous NaCl (5 ml), and ethyl acetate (25 ml) were added. The mixture was filtered, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield the final product.[1]
General Protocol for Kinase Profiling (Illustrative)
For broader cross-reactivity screening, such as kinase profiling, a standard protocol would involve:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The compound dilutions are incubated with a panel of purified recombinant kinases and their specific substrates in a suitable buffer. The reaction is initiated by the addition of ATP.
-
Quantification: After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using methods like radiometric assays or fluorescence-based assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing Workflows and Pathways
Caption: Synthetic pathway for the preparation of RA-5 from 4-amino-3-fluorobenzoic acid.
Caption: General workflow for assessing the cross-reactivity of a test compound.
References
Safety Operating Guide
Proper Disposal of 4-Acetamido-3-fluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for 4-Acetamido-3-fluorobenzoic acid, emphasizing safety, regulatory compliance, and environmental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator should be used.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne contaminants.
Quantitative Data Summary
At present, specific quantitative occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) for this compound have not been established. The available Safety Data Sheet (SDS) does not provide specific hazard classifications.[1] In the absence of compound-specific data, it is prudent to handle this chemical with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other related fluorinated benzoic acid compounds.
| Parameter | Value | Reference |
| Occupational Exposure Limits (PEL, TLV) | Not Established | [1] |
| GHS Hazard Classifications | No data available | [1] |
Step-by-Step Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved professional waste disposal company.[2] Adherence to institutional, local, state, and federal regulations is paramount.
1. Waste Identification and Segregation:
- All waste containing this compound, including contaminated materials such as filter paper, weighing boats, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical.
- Do not mix this waste with other incompatible waste streams.
2. Containerization and Labeling:
- Use a robust, leak-proof container with a secure lid.
- The container must be clearly labeled with the full chemical name, "this compound," and any associated hazard warnings as per your institution's and local regulations.
3. Storage of Chemical Waste:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
4. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2]
- Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
5. Spill Management: In the event of a spill, the following steps should be taken:
- Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
- Wear Appropriate PPE: Don the full personal protective equipment as outlined above.
- Containment: Prevent the spread of the solid material. Avoid creating dust.
- Clean-up: Carefully sweep or scoop up the spilled solid and place it into a designated hazardous waste container.[3]
- Decontamination: Wipe the spill area with a damp cloth or paper towel. All cleaning materials must also be placed into the hazardous waste container.
- Disposal: The container with the spill cleanup material should be disposed of as hazardous waste through your institution's waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
